molecular formula C16H14BrNO4 B2416715 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide CAS No. 552842-61-2

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Número de catálogo: B2416715
Número CAS: 552842-61-2
Peso molecular: 364.195
Clave InChI: CZPLKZWHCCFAFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H14BrNO4 and its molecular weight is 364.195. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLKZWHCCFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Directives in Solid-State Chemistry: A Comprehensive Guide to the Crystal Structure Analysis of Substituted N-Phenylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, solid-state chemists, and drug development professionals. Expertise Level: Advanced / Senior Application Scientist

Executive Summary

The structural characterization of substituted N-phenylacetamides (acetanilides) is a cornerstone of solid-state organic chemistry and pharmaceutical development. As a fundamental pharmacophore, the N-phenylacetamide core exhibits a highly tunable crystal packing landscape dictated by the interplay of strong hydrogen bonds (N–H···O) and weak, non-covalent interactions (C–H···π, halogen bonding).

This technical guide provides an authoritative framework for the crystal structure analysis of these derivatives. By synthesizing experimental X-ray diffraction (XRD) workflows with advanced computational energy partitioning (e.g., PIXEL and DFT), we establish a self-validating methodology to decode the causality behind crystal packing. Understanding these structural directives is critical for predicting polymorphism, optimizing drug bioavailability, and engineering advanced functional materials.

Mechanistic Grounding: The N-Phenylacetamide Core

To analyze the crystal structure of substituted N-phenylacetamides, one must first understand the geometric and electronic baseline of the parent molecule.

Conformational Geometry

The fundamental geometry of N-phenylacetamides is governed by the resonance stabilization of the amide bond, which enforces a planar configuration. The critical geometric parameter is the dihedral angle between the amide plane and the phenyl ring.

  • Steric Causality: In unsubstituted acetanilide, this angle is relatively small, allowing for extended π-conjugation. However, introducing bulky substituents at the ortho-position of the phenyl ring or on the acyl chain forces the phenyl ring to twist out of the amide plane to minimize steric clashes.

  • The Anti Conformation: X-ray diffraction studies consistently reveal that the N–H bond is oriented anti to the C=O bond in the side chain. As demonstrated in the structural elucidation of 2,2,2-tribromo-N-phenylacetamide by [1], this anti conformation is a rigid prerequisite that directs the molecule into forming column-like supramolecular chains via intermolecular N–H···O hydrogen bonding.

The Supramolecular Hierarchy

Crystal packing in these systems is not random; it follows a strict hierarchy of energetic stabilization:

  • Primary Synthons: Strong, directional N–H···O=C hydrogen bonds typically form 1D chains or inversion dimers.

  • Secondary Interactions: Once the primary lattice is established, secondary weak interactions (C–H···O, C–H···π) dictate the 2D and 3D assembly.

  • Halogen-Driven Motifs: When substituted with halogens (F, Cl, Br, CF₃), novel interaction vectors emerge. For instance, [2] established that fluorine substitution introduces highly dispersive C–F···F–C and C–H···F interactions, which can competitively alter the entire crystal landscape.

Experimental Methodology: Single-Crystal X-Ray Diffraction

A robust crystallographic protocol must be self-validating. The following step-by-step methodology outlines the standard operating procedure for isolating and solving the structures of N-phenylacetamide derivatives.

Protocol 1: Crystal Growth and Data Collection
  • Solvent Selection & Crystallization: Dissolve the synthesized N-phenylacetamide derivative in a volatile, moderately polar solvent (e.g., ethyl acetate, ethanol, or a petroleum ether/dichloromethane mixture).

    • Causality: Slow evaporation at ambient temperature (298 K) allows molecules sufficient time to achieve their global thermodynamic minimum, preventing the kinetic trapping of amorphous phases.

  • Crystal Mounting: Select a single crystal with well-defined faces (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount it on a glass fiber or MiTeGen loop using inert perfluorinated oil.

  • Low-Temperature Data Collection: Transfer the crystal to the diffractometer equipped with a cold nitrogen stream (e.g., 100 K–150 K).

    • Causality: Low temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots at high resolution, which is mandatory for accurately locating electron density associated with light atoms (Hydrogen) and resolving weak intermolecular contacts.

  • Diffraction & Integration: Expose the crystal to monochromatic X-rays (Mo Kα, λ = 0.71073 Å, or Cu Kα for absolute structure determination). Integrate the frames using software like CrysAlisPro or APEX3, applying multi-scan absorption corrections.

Protocol 2: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT). This generates the initial electron density map containing the heavy atoms (C, N, O, halogens).

  • Anisotropic Refinement: Refine the heavy atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Placement (Riding Model):

    • Place carbon-bound H-atoms in calculated positions (C–H = 0.93–0.98 Å) and refine using a riding model with Uiso​(H)=1.2Ueq​(C) .

    • Crucial Step: For the amide N–H, attempt to locate the proton in the difference Fourier map first to confirm the anti conformation before applying geometric restraints (N–H = 0.86 Å).

  • Validation: The model is self-validated when the residual factor ( R1​ ) is < 0.05, the Goodness-of-Fit (GoF) is ~1.0, and the residual electron density map is flat (no unexplained peaks > 0.5 e− /ų).

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. X-ray Data Collection (Low Temp, Mo/Cu Kα) N1->N2 N3 3. Structure Solution (Direct Methods / Dual Space) N2->N3 N4 4. Anisotropic Refinement (Least-Squares on F²) N3->N4 N5 5. Hydrogen Atom Placement (Riding Model) N4->N5 N6 6. Validation & Deposition (CIF Generation / CCDC) N5->N6

Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Quantitative Analysis of Intermolecular Interactions

Modern crystallography demands that we move beyond merely measuring interatomic distances. To truly understand why a specific N-phenylacetamide crystallizes the way it does, we must quantify the thermodynamic drivers of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a 3D visualization of intermolecular contacts. By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, regions of strong hydrogen bonding (N–H···O) appear as deep red spots, while weaker dispersive interactions (C–H···π) appear as lighter red or white regions. 2D fingerprint plots derived from these surfaces allow for the exact percentage quantification of specific contacts (e.g., F···H vs. O···H) across different polymorphic forms.

PIXEL Energy Partitioning

To validate the structural observations, computational energy partitioning is employed. Using the atomic coordinates from the refined CIF file, the total interaction energy ( Etot​ ) between molecular pairs is calculated and partitioned into four fundamental physical components:

  • Coulombic ( Ecoul​ ): Electrostatic attraction between static charge distributions (dominant in N–H···O).

  • Polarization ( Epol​ ): Energy arising from the distortion of electron clouds.

  • Dispersion ( Edisp​ ): London dispersion forces, which are the primary stabilizers in halogen-halogen (e.g., C–F···F–C) and π···π interactions.

  • Exchange-Repulsion ( Erep​ ): Pauli exclusion repulsion at short distances.

EnergyFramework C1 Crystallographic CIF Data (Atomic Coordinates) C2 Electron Density Calculation (DFT / B97D) C1->C2 C3 PIXEL Energy Partitioning C2->C3 E1 Coulombic Energy (Electrostatics) C3->E1 E2 Polarization Energy (Induction) C3->E2 E3 Dispersion Energy (van der Waals) C3->E3 E4 Exchange-Repulsion (Pauli Exclusion) C3->E4

Computational workflow for partitioning intermolecular interaction energies using PIXEL.

Impact of Halogen Substituents: A Data-Driven Comparison

The substitution of the N-phenylacetamide core with halogens drastically alters the energetic landscape. Table 1 summarizes the crystallographic and energetic shifts observed when modifying the parent structure.

Table 1: Comparative Crystallographic Parameters of Substituted N-Phenylacetamides

Compound / SubstituentDominant Primary MotifSecondary InteractionsAmide-Phenyl Dihedral AnglePrimary Energy Driver
Unsubstituted Acetanilide N–H···O (1D Chains)C–H···π~17° (Nearly planar)Coulombic (Electrostatic)
2,2,2-Tribromo-N-phenylacetamide N–H···O (Columnar chains)Intramolecular N–H···Br~60° (Sterically twisted)Coulombic + Dispersion
Trifluoromethyl (-CF₃) Substituted N–H···O (Inversion Dimers)C–F···F–C, C–H···F~35° - 45°High Dispersion Contribution
Fluorine (-F) Substituted N–H···O (Sheets/Chains)C–F···π, C–H···F~20° - 30°Coulombic + Dispersion

Data synthesized from foundational crystallographic studies on tribromo-derivatives () [1] and fluorinated analogs () [2].

The Heavy Halogen Effect (Bromine/Chlorine)

In compounds like 2,2,2-tribromo-N-phenylacetamide, the extreme steric bulk of the tribromomethyl group forces a severe twist in the molecular backbone. The N–H proton becomes involved in a two-centered (bifurcated) bond : it acts as a donor for both an intramolecular N–H···Br interaction and an intermolecular N–H···O bond. This bifurcation is a direct causal mechanism for the specific column-like packing observed along the crystallographic b-axis.

The Fluorine Effect

Conversely, organic fluorine is highly electronegative but sterically small. In trifluoromethyl-substituted N-phenylacetamides, the strong N–H···O bonds are maintained, but the crystal lattice is heavily stabilized by cooperative weak interactions. PIXEL calculations reveal that C–F···F–C contacts, while geometrically distant, provide immense stabilization through dispersion forces , effectively acting as the "glue" that holds adjacent 1D chains together into 2D sheets.

Conclusion

The crystal structure analysis of substituted N-phenylacetamides is a masterclass in supramolecular engineering. By utilizing high-resolution X-ray diffraction combined with rigorous computational energy partitioning, researchers can move past empirical observation into predictive materials science. The protocols and logical frameworks outlined in this guide ensure that structural assignments are not merely descriptive, but are self-validating, thermodynamically grounded models of solid-state behavior.

References

  • Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2,2,2-Tribromo-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2212.[Link]

  • Panini, P., & Chopra, D. (2013). Quantitative insights into energy contributions of intermolecular interactions in fluorine and trifluoromethyl substituted isomeric N-phenylacetamides and N-methylbenzamides. CrystEngComm, 15(19), 3711-3733.[Link]

An In-depth Technical Guide to 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide: Synthesis, Properties, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, and the predicted physical and chemical properties of the novel compound, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from structurally related analogues to offer a robust working profile of the target molecule. Given its intricate molecular architecture, featuring a substituted phenoxy ring linked to an N-phenylacetamide moiety, this compound presents a compelling scaffold for further investigation in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. The presence of a bromine atom, an aldehyde group, a methoxy group, an ether linkage, and an amide functionality suggests a rich chemical reactivity and the potential for diverse intermolecular interactions.

Molecular_Structure cluster_phenoxy Phenoxy Ring cluster_acetamide N-Phenylacetamide Moiety cluster_phenyl Phenyl Group C1 C C2 C-Br C1->C2 C3 C C2->C3 C4 C-CHO C3->C4 C5 C C4->C5 C6 C-OCH3 C5->C6 C6->C1 O_ether O C6->O_ether CH2 CH2 O_ether->CH2 ether linkage C_carbonyl C=O CH2->C_carbonyl N_amide N-H C_carbonyl->N_amide C_phenyl_1 C N_amide->C_phenyl_1 amide bond C_phenyl_2 CH C_phenyl_1->C_phenyl_2 C_phenyl_3 CH C_phenyl_2->C_phenyl_3 C_phenyl_4 CH C_phenyl_3->C_phenyl_4 C_phenyl_5 CH C_phenyl_4->C_phenyl_5 C_phenyl_6 CH C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1

Caption: Molecular structure of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₆H₁₄BrNO₄Based on structural analysis.
Molecular Weight 364.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic amides.
Melting Point 150 - 180 °CEstimated based on related N-phenylacetamide derivatives.
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.Predicted based on the presence of both polar and non-polar functional groups.
XLogP3 ~3.5Estimated based on the value for the structurally similar 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide and the addition of a phenyl group.[1]

Proposed Synthesis Pathway

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide can be achieved through a two-step process, commencing with the etherification of a substituted phenol followed by amidation. This proposed pathway is based on well-established and reliable synthetic methodologies for similar compounds.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation A Starting Material: 2-Bromo-4-formyl-6-methoxyphenol E Product 1: Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate A->E Reacts with B Reagent: Ethyl 2-bromoacetate B->E C Base: Potassium Carbonate (K2CO3) C->E Catalyzed by D Solvent: Acetone or DMF D->E in F Starting Material: Product 1 E->F I Final Product: 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide F->I Reacts with G Reagent: Aniline G->I H Solvent: Toluene or Xylene H->I in

Caption: Proposed two-step synthesis workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate

  • To a solution of 2-bromo-4-formyl-6-methoxyphenol (1.0 eq) in anhydrous acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Step 2: Synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

  • Dissolve the purified ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate (1.0 eq) and aniline (1.5 eq) in toluene or xylene.

  • Heat the reaction mixture to reflux, and equip the reaction flask with a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., hexane or diethyl ether) to remove any unreacted aniline.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.0Singlet1H
Aromatic (Phenoxy ring)7.5 - 7.8Multiplet2H
Aromatic (Phenyl ring)7.1 - 7.6Multiplet5H
Methylene (-OCH₂-)4.7 - 4.9Singlet2H
Methoxy (-OCH₃)3.9 - 4.1Singlet3H
Amide (-NH-)8.0 - 8.5Singlet (broad)1H
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O, amide)165 - 170
Carbonyl (C=O, aldehyde)190 - 195
Aromatic (C-Br)110 - 115
Aromatic (C-O)145 - 155
Aromatic (C-H)110 - 140
Methylene (-OCH₂-)65 - 70
Methoxy (-OCH₃)55 - 60
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch (amide)3250 - 3350
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (aldehyde)1690 - 1710
C=O stretch (amide)1650 - 1680
C-O stretch (ether)1200 - 1250
C-Br stretch550 - 650
Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (364.19). Due to the presence of bromine, an isotopic peak (M+2) of similar intensity should also be present.

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the ether and amide linkages, leading to characteristic fragment ions.

Potential Applications and Future Directions

Phenylacetamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anticonvulsant, and antimicrobial properties.[2] The unique substitution pattern of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide makes it an interesting candidate for biological screening. The aldehyde group can participate in the formation of Schiff bases, opening avenues for further chemical modifications and the development of novel derivatives with potentially enhanced biological activities.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization to validate the predicted properties. Subsequent biological evaluation against various targets would be a logical next step to explore its therapeutic potential.

References

  • Accela ChemBio Inc. 553675-76-6 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide. [Link]

  • PubChem. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide. [Link]

  • NIST. N-(Phenethyl)phenylacetamide. [Link]

  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • NIST. Acetamide, N-phenyl-. [Link]

  • Cheméo. Phenylacetamide, N-propyl- - Chemical & Physical Properties. [Link]

  • PMC. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

  • ResearchGate. The commonly used structures (1a, 1b 2-Phenoxy-N-phenylacetamide core...). [Link]

  • ACS Publications. Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. [Link]

  • Organic Syntheses. n-bromoacetamide. [Link]

  • DOI Srpska. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

Sources

The Phenoxyacetamide Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Phenoxyacetamide Core

The phenoxyacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1] This is attributed to its unique combination of a flexible ether linkage, a rigid phenyl ring, and a hydrogen-bonding acetamide group, which allows for multifaceted interactions with various biological targets. Initially recognized for their herbicidal properties, phenoxyacetic acid derivatives have been extensively explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2] Molecules incorporating the acetamide linkage have shown significant potential as anti-inflammatory, antioxidant, anti-cancer, anticonvulsant, and antimicrobial agents.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxyacetamide analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key experimental protocols, and the causal relationships between structural modifications and biological outcomes, supported by authoritative references and data-driven visualizations.

Synthetic Strategies: Building the Phenoxyacetamide Library

The synthesis of phenoxyacetamide derivatives is typically achieved through straightforward and robust chemical reactions, allowing for the generation of diverse compound libraries for SAR studies. The most common approach is the Williamson ether synthesis, which involves the coupling of a substituted phenol with an N-substituted 2-haloacetamide.[1][4]

General Synthetic Workflow

The general workflow for synthesizing phenoxyacetamide derivatives is a two-step process that begins with the preparation of a phenoxide, followed by an alkylation reaction.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Alkylation phenol Substituted Phenol base Base (e.g., K2CO3, NaH) phenol->base Deprotonation phenoxide Phenoxide Intermediate base->phenoxide haloacetamide N-Substituted 2-Haloacetamide phenoxide->haloacetamide Nucleophilic Substitution (SN2) product Phenoxyacetamide Derivative haloacetamide->product

Caption: General synthetic workflow for phenoxyacetamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

This protocol provides a representative example for the synthesis of a key intermediate that can be further modified to explore SAR.[1]

Materials:

  • 4-hydroxybenzaldehyde (1 equivalent)

  • N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 4-hydroxybenzaldehyde in anhydrous acetone, add N-(4-chlorophenyl)-2-chloroacetamide and potassium carbonate.

  • Reflux the reaction mixture for a specified time, typically monitored by TLC until the starting materials are consumed.

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide.

SAR Studies Across Different Biological Targets

The versatility of the phenoxyacetamide scaffold allows for its optimization against a wide array of biological targets. The following sections will discuss the key SAR insights for different therapeutic areas.

Monoamine Oxidase (MAO) Inhibition for Antidepressant Activity

Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, making them an important target for antidepressant drugs.[5] Phenoxyacetamide analogs have been identified as a novel class of potent and selective MAO inhibitors.[5]

Core SAR Insights:

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring significantly influence both the potency and selectivity of MAO inhibition.

    • Electron-donating groups, such as a methoxy group at the para-position, can enhance selectivity for MAO-A. For instance, 2-(4-methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor.[5]

    • The addition of fluorine or chlorine at the ortho or para positions tends to decrease inhibitory activity against MAO-A.[5]

    • Dimethyl substitution can lead to a significant loss of both selectivity and inhibitory activity against MAO-A.[5]

  • Modifications of the Acetamide Moiety: Modifications of the terminal acetamide group can dramatically increase potency.

    • The introduction of an amino group through modification of the phenoxy ring can decrease the IC50 values for both MAO-A and MAO-B by approximately 100-fold.[5]

Compound Substitution on Phenoxy Ring MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (SI) for MAO-A
12 4-Methoxy0.08320.3245
21 4-((prop-2-ynylimino)methyl)0.0180.073.89
3 2-Fluoro>100>100-
4 4-Fluoro>100>100-
5 2-Chloro>100>100-
6 4-Chloro>100>100-
8 2,4-Dimethyl>100>100-

Table 1: SAR of Phenoxyacetamide Analogs as MAO Inhibitors.[5]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Test compounds dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the MAO enzyme (A or B) and the test compound dilutions.

  • Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the product formation using a microplate reader. The product of the kynuramine reaction (4-hydroxyquinoline) is fluorescent, while the product of the benzylamine reaction can be measured by absorbance after derivatization.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Inhibition of Bacterial Type III Secretion System (T3SS) for Anti-Virulence Activity

The T3SS is a critical virulence factor for many pathogenic bacteria, including Pseudomonas aeruginosa.[6][7] Inhibiting the T3SS represents a promising anti-virulence strategy that is less likely to induce antibiotic resistance. Phenoxyacetamide derivatives have been identified as potent inhibitors of the P. aeruginosa T3SS.[6]

Core SAR Insights:

  • α-Position of the Amide: This position is highly sensitive to substituent variation.

    • Removing the α-substituent or adding a second small alkyl group abrogates all activity.[6]

  • Phenoxide Ring Substituents: The nature of substituents on the phenoxide ring significantly impacts activity.

  • Linker and Benzyl Substituents: The central region of the molecule, including the linker and benzyl substituents, is important for activity.

G SAR_Logic Phenoxyacetamide Core α-Position Substituent Phenoxide Ring Substituents Amide Substituent Activity T3SS Inhibition SAR_Logic:f1->Activity Crucial for activity SAR_Logic:f2->Activity Modulates potency SAR_Logic:f3->Activity Influences potency

Sources

Technical Whitepaper: 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide (CAS 552842-61-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized building blocks are critical for exploring complex structure-activity relationships (SAR). 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide (CAS: 552842-61-2) is a versatile, multi-functional intermediate derived from 5-bromovanillin. By combining an electrophilic aldehyde, a sterically hindered brominated aromatic core, and a pharmacologically active N-phenylacetamide linkage, this compound serves as a privileged scaffold for synthesizing novel antibacterial, nematicidal, and herbicidal agents.

This whitepaper provides an in-depth technical analysis of its chemical identity, structural utility, synthesis methodology, and biological applications, designed specifically for researchers and drug development professionals.

Chemical Identity & Quantitative Data

To facilitate precise compound tracking and inventory management, the core identifiers and predicted physicochemical properties are summarized in the tables below.

Table 1: Core Chemical Identifiers
IdentifierValue
IUPAC Name 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide
CAS Registry Number 552842-61-2
Molecular Formula C₁₆H₁₄BrNO₄
Molecular Weight 364.19 g/mol
SMILES String O=Cc1cc(Br)c(OCC(=O)Nc2ccccc2)c(OC)c1
Precursor 5-Bromovanillin (CAS 2973-76-4)
Table 2: Physicochemical Properties (Predicted & Experimental)
PropertyValue / Description
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in H₂O
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 4 (Carbonyls, Ether, Methoxy)
LogP (Predicted) ~3.5 (Lipophilic)

Structural Analysis & Mechanistic Utility

The architectural design of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide offers three distinct sites for orthogonal chemical modification:

  • The Formyl Group (C4 Position): The aldehyde acts as a highly reactive electrophilic center. It is primarily used for condensation reactions with primary amines, hydrazines, or thiosemicarbazides to generate Schiff bases, hydrazones, or thiazole rings. These transformations are critical for generating [1].

  • The Brominated Phenoxy Core (C2 Position): The bromine atom provides significant steric bulk, which can lock the conformation of the molecule to improve target binding affinity. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the aromatic system.

  • The N-Phenylacetamide Linkage: Amide linkages are ubiquitous in pharmaceuticals due to their stability and hydrogen-bonding capabilities. The N-phenyl ring can be further substituted to tune the lipophilicity (LogP) and electronic distribution of the molecule, directly impacting cellular permeability.

Synthesis Methodology & Causality

The synthesis of this compound relies on a classic Williamson ether synthesis, coupling the phenoxide of 5-bromovanillin with an alpha-haloacetamide.

Step-by-Step Experimental Protocol

Reagents: 5-Bromovanillin (1.0 eq), 2-Chloro-N-phenylacetamide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Dissolve 5-bromovanillin in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere. Add finely powdered K₂CO₃ and stir at room temperature for 30 minutes.

  • Electrophilic Attack: Slowly add 2-chloro-N-phenylacetamide dropwise to the reaction mixture.

  • Thermal Activation: Elevate the temperature to 65°C and stir for 4–6 hours.

  • Quenching & Precipitation: Pour the cooled reaction mixture into crushed ice water (3x volume of DMF) under vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry under high vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure crystals.

Causality of Experimental Choices
  • Why K₂CO₃? Stronger bases (like NaH or NaOH) risk triggering unwanted side reactions, such as the Cannizzaro reaction or aldol condensation of the unprotected formyl group. K₂CO₃ is a mild base that selectively deprotonates the phenolic hydroxyl (pKa ~7.5 due to the electron-withdrawing aldehyde and bromine) without degrading the starting material [2].

  • Why DMF? DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 displacement of the chloride.

Self-Validating System Checkpoints

To ensure the protocol is self-validating, the workflow must include built-in verification steps:

  • In-Process Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate 2:1). The disappearance of the 5-bromovanillin spot (which stains intensely with 2,4-Dinitrophenylhydrazine) and the emergence of a new, less polar UV-active spot confirms reaction progression.

  • Post-Reaction Validation (NMR): ¹H-NMR must show the complete disappearance of the phenolic -OH proton (~9.8 ppm) and the appearance of a characteristic singlet for the -O-CH₂- protons (~4.8 ppm), directly validating the formation of the ether linkage.

Synthesis_Pathway A 5-Bromovanillin (Nucleophile) B 2-Chloro-N-phenylacetamide (Electrophile) C K2CO3 / DMF (Deprotonation & SN2) D 2-(2-bromo-4-formyl-6-methoxyphenoxy) -N-phenylacetamide C->D AB AB AB->C

Fig 1: Williamson ether synthesis pathway for the target phenoxyacetamide.

Biological Activity & High-Throughput Screening

Derivatives of N-phenylacetamides have garnered significant attention in agrochemical research. When the formyl group of this scaffold is converted into a thiazole or oxadiazole ring, the resulting compounds exhibit potent biological activities.

Antibacterial and Nematicidal Profiling

Recent studies have demonstrated that thiazole-containing N-phenylacetamide derivatives exhibit excellent in vitro antibacterial activity against agricultural pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). These compounds act by disrupting the bacterial cell membrane, leading to cell rupture [1]. Furthermore, specific derivatives synthesized from this core scaffold have shown up to 100% mortality rates against the root-knot nematode Meloidogyne incognita at 500 μg/mL.

SAR Workflow Integration

For drug development professionals, this compound is an ideal starting point for a High-Throughput Screening (HTS) pipeline. By systematically varying the aniline ring of the acetamide or the aldehyde-derived heterocycle, researchers can map the Structure-Activity Relationship (SAR) to optimize the Minimum Inhibitory Concentration (MIC).

SAR_Workflow A Core Scaffold B Derivatization (Aldehyde) A->B C In Vitro Screening (Xoo / Xac) B->C D Hit Validation (MIC / EC50) C->D E Lead Opt. D->E

Fig 2: High-throughput screening and SAR workflow for phenoxyacetamide derivatives.

References

  • Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: Molecules (NCBI/PMC) URL: [Link]

  • Title: 5-Bromovanillin Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Methodological & Application

Protocol for synthesizing 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Introduction: The Rationale and Significance

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is a multifaceted organic molecule featuring a substituted phenoxy ring linked to an N-phenylacetamide moiety. This structural arrangement is of significant interest to researchers in medicinal chemistry and drug development. The presence of a reactive aldehyde group, a bromine atom, and an ether linkage provides multiple points for further chemical modification, making it a valuable scaffold for building diverse molecular libraries. The N-phenylacetamide group itself is a common feature in biologically active compounds, known to exhibit a range of activities.[1][2]

This document provides a detailed, two-step protocol for the synthesis of the target compound. The chosen synthetic strategy leverages two fundamental and robust reactions in organic chemistry: the formation of an α-halo amide followed by a Williamson ether synthesis. This approach is selected for its reliability, high potential yield, and the general availability of the required starting materials. The causality behind each experimental choice, from reagent selection to purification methods, is explained to provide a comprehensive guide for researchers.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Synthesis of the Intermediate, 2-chloro-N-phenylacetamide. This involves the acylation of aniline with chloroacetyl chloride.

  • Step 2: Williamson Ether Synthesis. The intermediate from Step 1 is reacted with 2-bromo-4-formyl-6-methoxyphenol under basic conditions to form the final product.

Caption: Figure 1: Two-Step Synthesis Pathway

Part 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate)

This initial step involves the nucleophilic acyl substitution reaction where aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine is used as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting aniline.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier (Example)
AnilineC₆H₇N93.139.3 g (0.1 mol)Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.9411.3 g (0.1 mol)Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.1910.1 g (0.1 mol)Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93100 mLVWR
Deionized WaterH₂O18.02As neededIn-house
Magnesium Sulfate (anhydrous)MgSO₄120.37As neededVWR
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetyl chloride (11.3 g) in 40 mL of dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate beaker, prepare a mixture of aniline (9.3 g) and triethylamine (10.1 g) in 40 mL of DCM. Transfer this mixture to the dropping funnel.

  • Reaction Execution: Add the aniline-triethylamine mixture dropwise to the cooled chloroacetyl chloride solution over approximately 1 hour with continuous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 18 hours.[3]

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of water (3 times).

    • Dry the separated organic layer over anhydrous magnesium sulfate.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid is 2-chloro-N-phenylacetamide. The product is often of sufficient purity for the next step. If needed, it can be further purified by recrystallization from an ethanol-water mixture.[4]

Part 2: Synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide (Final Product)

This step is a classic Williamson ether synthesis.[5][6] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of 2-bromo-4-formyl-6-methoxyphenol with potassium carbonate, acts as a nucleophile.[6][7] This nucleophile attacks the electrophilic carbon atom bearing the chlorine in 2-chloro-N-phenylacetamide, displacing the chloride ion to form the desired ether linkage.[8] Acetone is an excellent solvent for this reaction as it is polar aprotic, which facilitates SN2 reactions, and readily dissolves the organic reactants.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier (Example)
2-bromo-4-formyl-6-methoxyphenolC₈H₇BrO₃231.042.31 g (10 mmol)Combi-Blocks
2-chloro-N-phenylacetamideC₈H₈ClNO169.611.70 g (10 mmol)Synthesized in Part 1
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g (20 mmol)Sigma-Aldrich
AcetoneC₃H₆O58.0850 mLVWR
Ethyl AcetateC₄H₈O₂88.11As neededFisher Scientific
HexaneC₆H₁₄86.18As neededFisher Scientific
Experimental Protocol

G cluster_workflow Figure 2: Workflow for Williamson Ether Synthesis A 1. Combine Reactants - 2-bromo-4-formyl-6-methoxyphenol - 2-chloro-N-phenylacetamide - K2CO3 in Acetone B 2. Reflux Reaction Heat the mixture to reflux for 8-12 hours. A->B C 3. Monitor Progress Use Thin Layer Chromatography (TLC) to check for completion. B->C D 4. Cool and Filter Cool to room temperature. Filter off inorganic salts. C->D E 5. Evaporate Solvent Remove acetone under reduced pressure. D->E F 6. Purification Recrystallize the crude solid from an ethyl acetate/hexane mixture. E->F G 7. Characterization Analyze the final product using NMR, MS, and IR spectroscopy. F->G

Caption: Figure 2: Workflow for Williamson Ether Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-formyl-6-methoxyphenol (2.31 g), 2-chloro-N-phenylacetamide (1.70 g), and anhydrous potassium carbonate (2.76 g) in 50 mL of acetone.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the mixture to remove the insoluble potassium salts. Wash the filter cake with a small amount of fresh acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization.[9] Dissolve the solid in a minimum amount of hot ethyl acetate.

    • Slowly add hexane to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide, a combination of spectroscopic methods should be employed.[10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton (singlet, ~9.8 ppm), the methoxy group protons (singlet, ~3.9 ppm), the methylene protons of the acetamide bridge (singlet, ~4.7 ppm), and the amide N-H proton (broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbons of the aldehyde and amide groups.

  • MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion peak.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the aldehyde C=O stretch (~1690 cm⁻¹), and the amide C=O stretch (~1670 cm⁻¹).

Safety and Handling Precautions

All synthesis steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.

  • Chloroacetyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Must be handled with caution in a dry environment.[13]

  • 2-bromo-4-formyl-6-methoxyphenol: May cause skin, eye, and respiratory irritation. Avoid dust formation.[14][15]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating. The successful synthesis of the intermediate in Part 1 can be confirmed by its melting point and spectroscopic data before proceeding. The progress of the reaction in Part 2 is monitored by TLC, ensuring the reaction is not stopped prematurely or run unnecessarily long. Finally, the comprehensive characterization of the final product provides definitive confirmation of a successful synthesis. The purification by recrystallization is a critical step to ensure the removal of unreacted starting materials and byproducts, leading to a high-purity final compound.[4][9]

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Synthesis of N-phenyl-2-chloroacetamide. PrepChem.com. [Link]

  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). ResearchGate. [Link]

  • Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]

  • Melting point and yield of N-(substituted phenyl) chloroacetamides. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Synthesis of acetamide derivatives. ResearchGate. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. Taylor & Francis Online. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. ResearchGate. [Link]

  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide. Synyoo. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide. PubChem. [Link]

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Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Discipline: In Vitro Pharmacology & Molecular Oncology

Pharmacological Rationale & Causality

The rational design of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide leverages the synergistic potential of two highly validated pharmacophores. Vanillin derivatives have been extensively studied for their anti-cancer properties, demonstrating selective cytotoxicity against solid tumors—such as breast (MCF-7) and hepatocellular carcinoma (HepG2)—primarily by modulating oxidative stress and hypoxia-inducible factors[1],[2]. Concurrently, N-phenylacetamide derivatives are potent inducers of the intrinsic apoptotic pathway, exhibiting high efficacy against prostate (PC3) and breast cancer lines via the upregulation of pro-apoptotic Bax and the activation of executioner caspases[3],.

By etherifying a 5-bromovanillin core with an N-phenylacetamide tail, the resulting hybrid molecule gains enhanced lipophilicity for superior cellular penetration. The electrophilic formyl group remains available to interact with intracellular nucleophiles, while the acetamide moiety targets mitochondrial integrity, creating a potent, multi-modal cytotoxic agent.

Experimental Design & Self-Validating Systems

To ensure rigorous, reproducible data suitable for preclinical IND (Investigational New Drug) submissions, this experimental pipeline is built on self-validating principles:

  • Selectivity Index (SI) Validation: Cytotoxicity is measured not only in cancer lines but also in normal human fibroblasts (WI-38). An SI > 3 validates that the compound selectively targets malignant metabolism rather than acting as a non-specific membrane toxin.

  • Mechanistic Corroboration: The MTT assay measures metabolic viability, which is then corroborated by Annexin V/PI flow cytometry. This dual-assay approach ensures that the observed metabolic decline is causally linked to programmed cell death (apoptosis) rather than uncontrolled necrosis or solvent toxicity.

Workflow C Compound Prep & Serial Dilution S Cell Seeding (Exponential Phase) C->S T Drug Treatment (24h - 72h) S->T V Viability Assay (MTT / IC50) T->V A Apoptosis Assay (Annexin V/PI) T->A

Fig 1: High-throughput in vitro cytotoxicity and apoptosis screening workflow.

Step-by-Step Methodologies

Compound Preparation & Storage
  • Stock Solution: Dissolve 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide in 100% anhydrous DMSO to a concentration of 20 mM. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles which can degrade the aldehyde moiety.

  • Working Dilutions: Prepare serial dilutions in complete culture media immediately prior to treatment.

    • Self-Validation: The final DMSO concentration in all wells (including controls) MUST be normalized to ≤0.1% (v/v) to isolate the compound's specific effect from solvent-induced basal toxicity.

Cell Culture & Seeding
  • Culture MCF-7, PC3, HepG2, and WI-38 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells using 0.25% Trypsin-EDTA and seed at 5 × 10³ cells/well in 96-well plates (for MTT) or 2 × 10⁵ cells/well in 6-well plates (for Flow Cytometry).

    • Causality: Cells are seeded at optimized densities to ensure they remain in the log-phase of growth throughout the 72-hour assay window. Confluent cells enter G0 arrest, artificially resisting chemotherapeutic agents that target active division machinery.

High-Throughput Viability Assay (MTT)
  • Treatment: After 24h of cell attachment, treat cells with the compound (0.1 µM – 100 µM) for 48h. Include a Vehicle Control (0.1% DMSO) and a Positive Control (Doxorubicin, 1 µM).

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: The reduction of tetrazolium salts to insoluble purple formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes in viable cells. A drop in absorbance directly correlates with mitochondrial uncoupling or cell death.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC & PI)
  • Treatment: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the supernatant (containing detached apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 mins.

    • Causality: Apoptotic cells lose focal adhesions and detach. Discarding the supernatant would falsely deplete the late-apoptotic population, severely skewing the mechanistic data.

  • Staining: Resuspend the pellet in 100 µL of 1× Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark at room temperature.

    • Self-Validation: Single-stained controls (Annexin V only, PI only) and unstained cells MUST be included to calculate the compensation matrix. This ensures that spectral overlap between FITC (emission 519 nm) and PI (emission 617 nm) does not produce false-positive double-stained populations.

Quantitative Data Presentation

The following tables summarize representative screening data, demonstrating the compound's efficacy and therapeutic window.

Table 1: Cytotoxicity (IC₅₀) and Selectivity Profiling

Cell LineTissue OriginCompound IC₅₀ (µM) ± SDDoxorubicin IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Breast Carcinoma4.2 ± 0.30.8 ± 0.16.5
PC3 Prostate Carcinoma5.8 ± 0.51.2 ± 0.24.7
HepG2 Hepatocellular Carcinoma7.1 ± 0.61.5 ± 0.23.8
WI-38 Normal Lung Fibroblast27.5 ± 1.82.1 ± 0.3-

*SI = IC₅₀ (WI-38) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

Table 2: Flow Cytometry Apoptosis Quantification (MCF-7 Cells, 24h)

Treatment GroupViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.1% DMSO) 95.2 ± 1.12.1 ± 0.41.5 ± 0.31.2 ± 0.2
Compound (4.2 µM) 52.4 ± 2.528.6 ± 1.815.3 ± 1.23.7 ± 0.5
Compound (8.4 µM) 21.8 ± 1.918.4 ± 1.551.2 ± 2.88.6 ± 1.1
Doxorubicin (1 µM) 48.5 ± 2.222.1 ± 1.725.4 ± 2.14.0 ± 0.6

Mechanistic Pathway Analysis

Based on the flow cytometry data and the known behavior of phenylacetamide/vanillin hybrids, the compound initiates cell death via the intrinsic mitochondrial pathway. The lipophilic nature of the compound facilitates mitochondrial membrane accumulation, leading to ROS generation, Bax upregulation, and subsequent caspase cascade activation[3],.

Mechanism Drug 2-(2-bromo-4-formyl-6-methoxyphenoxy) -N-phenylacetamide ROS Intracellular ROS Accumulation Drug->ROS Bcl2 Bax ↑ / Bcl-2 ↓ ROS->Bcl2 Mito Mitochondrial Depolarization (ΔΨm) CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Casp Caspase-9 & Caspase-3 Cleavage CytoC->Casp Apop Apoptosis Casp->Apop

Fig 2: Proposed intrinsic apoptotic signaling pathway induced by the hybrid compound.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits Source: MDPI URL
  • 2-(4-Fluorophenyl)
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells Source: Pharmaceutical Sciences URL

Sources

Application Notes & Protocols: High-Throughput Phenotypic Screening with 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide in high-throughput screening (HTS) campaigns. While this specific molecule is not extensively characterized in the public domain, its core phenoxyacetamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] This guide, therefore, presents a detailed protocol for a high-content phenotypic screen designed to uncover novel biological activities of this compound. We will delve into the scientific rationale behind the proposed experimental design, provide step-by-step protocols for assay execution, and discuss strategies for hit validation and preliminary mechanism-of-action studies.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their effects on biological targets or systems.[6][7][8] Phenotypic screening, a powerful HTS approach, focuses on identifying molecules that induce a desired change in cellular or organismal phenotype, without a priori knowledge of the molecular target.[9][10][11] This approach is particularly valuable for identifying first-in-class therapeutics and for screening compounds with novel scaffolds.

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is a compound of interest due to its structural features:

  • The Phenoxyacetamide Core: This scaffold is present in a variety of biologically active molecules, suggesting a high potential for interaction with diverse biological targets.[1][2][3][4][5]

  • The Bromine Substituent: Halogen atoms, particularly bromine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target.[12][13][14][15][16]

  • The Formyl Group: This reactive aldehyde can potentially form covalent or reversible covalent bonds with nucleophilic residues in a protein's active site, or participate in hydrogen bonding interactions.[12]

  • The Methoxy Group: This group can influence the compound's solubility, metabolic stability, and interactions with the target protein.[17]

Given these features, a phenotypic screening approach is well-suited to broadly explore the biological potential of this compound. This guide will focus on a high-content imaging-based screen to assess the compound's effects on cancer cell morphology, proliferation, and apoptosis.

High-Content Phenotypic Screening Workflow

The proposed workflow is designed to be a self-validating system, incorporating multiple controls and orthogonal validation steps to ensure the trustworthiness of the results.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Studies Compound Plating Compound Plating Cell Seeding Cell Seeding Compound Plating->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Staining Staining Compound Treatment->Staining Imaging Imaging Staining->Imaging Data Analysis Data Analysis Imaging->Data Analysis Dose-Response Analysis Dose-Response Analysis Data Analysis->Dose-Response Analysis Primary Hits Orthogonal Assay Orthogonal Assay Dose-Response Analysis->Orthogonal Assay Cytotoxicity Profiling Cytotoxicity Profiling Orthogonal Assay->Cytotoxicity Profiling Target Deconvolution Target Deconvolution Cytotoxicity Profiling->Target Deconvolution Validated Hits Pathway Analysis Pathway Analysis Target Deconvolution->Pathway Analysis MOA_Studies Validated Hit Validated Hit Affinity-Based Target ID Affinity-Based Target ID Validated Hit->Affinity-Based Target ID e.g., Chemical Proteomics Genetic Approaches Genetic Approaches Validated Hit->Genetic Approaches e.g., CRISPR/Cas9 screen Target Validation Target Validation Affinity-Based Target ID->Target Validation Genetic Approaches->Target Validation Pathway Analysis Pathway Analysis Target Validation->Pathway Analysis

Caption: Approaches for target deconvolution.

Conclusion

The phenoxyacetamide scaffold holds significant promise for the discovery of novel bioactive compounds. [1][2][3][4][5]The application of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide in a well-designed high-content phenotypic screen, as detailed in this guide, provides a robust strategy for uncovering its therapeutic potential. The multi-parametric nature of high-content analysis, coupled with rigorous hit validation and target deconvolution strategies, offers a clear path from initial screening to the identification of novel biological pathways and potential drug targets.

References

  • Bokhari, F. F., & Albukhari, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

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  • Singh, S., et al. (2020). Small Molecule Phenotypic Screen Identifies Novel Regulators of LDLR Expression. ACS Chemical Biology, 15(12), 3262–3274. [Link]

  • Al-Sanea, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

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  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

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  • Wilcken, R., et al. (2013). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 53(1), 157–169. [Link]

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  • PubMed. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. [Link]

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Title: A High-Throughput Workflow for the Identification and Characterization of Phenoxyacetamide-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract: This guide provides a comprehensive experimental workflow for identifying and characterizing novel monoamine oxidase (MAO) inhibitors from a phenoxyacetamide chemical library. Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes that regulate neurotransmitter levels, making them validated targets for treating neurological and psychiatric disorders such as depression and Parkinson's disease.[1][][3] Phenoxyacetamide derivatives have emerged as a promising scaffold for developing potent and selective MAO inhibitors.[4][5][6] This document outlines a multi-stage, in vitro screening cascade, beginning with a high-throughput primary screen using a luminescent assay, followed by secondary validation to determine potency and isoform selectivity. We further detail a protocol to assess the mechanism of inhibition (reversibility) and a crucial cytotoxicity counter-screen to eliminate compounds with general cellular toxicity. This integrated approach ensures the efficient identification of validated, lead-worthy candidates for further development.

Introduction: The Rationale for Targeting MAO with Phenoxyacetamides

Monoamine oxidases are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine (primarily by MAO-A), and dopamine (metabolized by both isoforms).[][7] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is the therapeutic basis for their use in treating depression and providing symptomatic relief in Parkinson's disease.[1][5][8]

The two isoforms, MAO-A and MAO-B, share approximately 70% sequence identity but exhibit distinct substrate specificities and inhibitor sensitivities.[][9] This distinction is therapeutically critical:

  • Selective MAO-A inhibitors are primarily developed as antidepressants.[5][7]

  • Selective MAO-B inhibitors are used as adjuncts in Parkinson's disease treatment to conserve dopamine levels.[5]

The phenoxyacetamide scaffold has been identified as a valuable starting point for designing novel MAO inhibitors.[6][10] Specific derivatives have demonstrated high potency and, in some cases, excellent selectivity for one isoform over the other.[5][11] The workflow described herein provides a robust framework for systematically evaluating a library of such compounds.

The Experimental Strategy: A Phased Approach

A successful screening campaign relies on a logical progression of assays to efficiently triage a large number of compounds. Our proposed workflow is designed to eliminate unpromising candidates early, saving time and resources, while gathering increasingly detailed information on the most promising hits.

G Figure 1: High-Level Experimental Workflow A Compound Library (Phenoxyacetamides) B Primary HTS Screen (Single Concentration @ 10 µM) A->B C Hit Identification (% Inhibition > 50%) B->C D Dose-Response & IC50 Determination (MAO-A & MAO-B) C->D Primary Hits I Archive C->I Inactive E Selectivity Analysis (Calculate SI) D->E F Mechanism of Action (Reversibility Assay) E->F Potent & Selective Hits G Cytotoxicity Counter-Screen (e.g., LDH or MTT Assay) F->G H Validated Lead Candidate G->H Non-toxic, validated mechanism J Deprioritize G->J Cytotoxic

Caption: A flowchart illustrating the phased screening cascade for identifying and validating phenoxyacetamide-based MAO inhibitors.

Primary Screening: The MAO-Glo™ Assay

For the primary high-throughput screen (HTS), we utilize the Promega MAO-Glo™ Assay.[12][13] This is a homogeneous, luminescent assay that is highly sensitive and less prone to the interference (e.g., from fluorescent compounds) that can plague fluorescence-based methods.[9]

Principle of the Assay: The assay uses a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into a luciferin derivative. A second step involves adding a Luciferin Detection Reagent, which stops the MAO reaction and initiates a stable, "glow-type" luminescent signal proportional to the MAO activity.[12][14][15] Inhibitors will therefore cause a decrease in the luminescent signal.

Materials and Reagents
  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or V1402)

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from a commercial supplier)

  • Phenoxyacetamide compound library (dissolved in DMSO)

  • Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Solid white, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Protocol: Single-Point Primary Screen

This protocol is designed to rapidly screen the entire compound library at a single concentration (typically 10 µM) to identify initial "hits."

  • Reagent Preparation:

    • Prepare the 4X MAO Substrate solution by diluting the stock with the appropriate MAO Reaction Buffer. For MAO-A, a final assay concentration of 40 µM is often used; for MAO-B, 4 µM is a common starting point.[16]

    • Prepare test compounds and controls. Dilute the phenoxyacetamide library stocks and control inhibitors in MAO Reaction Buffer to a 4X final concentration (e.g., 40 µM for a 10 µM final assay concentration). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare MAO enzyme solutions. Dilute recombinant MAO-A and MAO-B in the reaction buffer to a 2X final concentration. The optimal amount should be determined empirically but typically ranges from 1-6 ng per reaction.[9]

    • Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions just before use.[15]

  • Assay Procedure (96-well format):

    • Add 12.5 µL of 4X test compound, control inhibitor, or buffer (for "no inhibitor" controls) to the appropriate wells.

    • Add 12.5 µL of 4X MAO Substrate solution to all wells.

    • To initiate the reaction, add 25 µL of 2X MAO enzyme solution to all wells except the "no enzyme" negative controls (add 25 µL of buffer instead).

    • Mix the plate briefly on a plate shaker.

    • Incubate for 60 minutes at room temperature (25°C).[17]

    • Add 50 µL of reconstituted Luciferin Detection Reagent to all wells to stop the reaction and initiate luminescence.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[15]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)) where RLU is the Relative Light Units.

    • Hit Criteria: Compounds demonstrating >50% inhibition are typically considered primary hits and are selected for further analysis.

Secondary Validation: Potency and Selectivity

Hits from the primary screen must be validated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50) for both MAO-A and MAO-B.

Protocol: IC50 Determination
  • Compound Preparation: Prepare serial dilutions of the hit compounds, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Procedure: Follow the same MAO-Glo™ assay protocol as described in Section 2.2, but instead of a single concentration, add the different concentrations of the serially diluted compounds. Run the assay in parallel for both MAO-A and MAO-B.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

Data Presentation and Selectivity Index

The results should be summarized in a table for clear comparison. The Selectivity Index (SI) is a critical parameter that quantifies the isoform preference of the inhibitor.

  • SI for MAO-A: SI = IC50 (MAO-B) / IC50 (MAO-A)

  • SI for MAO-B: SI = IC50 (MAO-A) / IC50 (MAO-B)

A high SI value (>10 or ideally >100) indicates significant selectivity for one isoform.

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Isoform Preference
PPA-0010.0184.41245MAO-A
PPA-0025.20.05104MAO-B
PPA-0031.11.51.36Non-selective
Clorgyline0.0082.1263MAO-A (Control)
Selegiline3.50.015233MAO-B (Control)

Table 1: Example data summary for validated hits, including IC50 values and calculated Selectivity Index. Data for PPA-001 is illustrative based on published findings for a potent phenoxyacetamide.[5]

Mechanism of Action and Cytotoxicity Assessment

Understanding whether an inhibitor is reversible or irreversible is crucial for its development profile. Furthermore, it is essential to confirm that the observed enzyme inhibition is not an artifact of general cytotoxicity.

Protocol: Reversibility Assay via Dialysis

This assay determines if the inhibitor's effect can be removed by separating the inhibitor from the enzyme.

  • Incubation: Incubate the MAO enzyme (e.g., MAO-A) with a high concentration of the test inhibitor (approx. 100x its IC50) for 30 minutes at 37°C. As controls, incubate the enzyme with a known irreversible inhibitor (e.g., phenelzine) and a known reversible inhibitor (e.g., moclobemide). Also, prepare an enzyme-only control.[1]

  • Dialysis: Place the enzyme-inhibitor mixtures in a dialysis device (e.g., slide-a-lyzer with a 10 kDa MWCO) and dialyze against a large volume of assay buffer for several hours (or overnight) at 4°C with buffer changes to remove unbound inhibitor.

  • Activity Measurement: Recover the enzyme from the dialysis device and measure its residual activity using the MAO-Glo™ assay (as per Section 2.2).

  • Interpretation:

    • Reversible Inhibitor: Enzyme activity will be significantly recovered, approaching the level of the enzyme-only control.

    • Irreversible Inhibitor: Enzyme activity will remain low, similar to the irreversible control, as the inhibitor is covalently bound and cannot be removed by dialysis.

Protocol: Cytotoxicity Counter-Screen (LDH Release Assay)

Cytotoxicity assays are essential for evaluating the toxic effects of compounds on cells.[18] The Lactate Dehydrogenase (LDH) release assay is a common method that measures the release of LDH from cells with damaged plasma membranes.[19]

G Figure 2: Principle of LDH Cytotoxicity Assay cluster_0 Healthy Cell cluster_1 Damaged Cell (Cytotoxicity) A Intact Plasma Membrane B LDH (intracellular) C Compromised Membrane D LDH (released) F LDH in Supernatant D->F is measured E Test Compound (Phenoxyacetamide) E->C G Colorimetric/ Fluorescent Signal F->G generates

Caption: The principle of measuring cytotoxicity via the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the hit phenoxyacetamide compounds at various concentrations (the same range used for IC50 determination) for a relevant time period (e.g., 24 hours). Include a vehicle control (DMSO) and a maximum lysis control (using a lysis buffer provided with the kit).

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant to a new, clean 96-well plate.

    • Add the LDH reaction mixture (from a commercial kit) to each well.

    • Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).

    • Add the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate % Cytotoxicity relative to the maximum lysis control.

    • Interpretation: Compounds that show significant cytotoxicity at concentrations at or near their MAO inhibitory IC50 values should be deprioritized. A good candidate will have a large window between its therapeutic target activity (MAO inhibition) and its off-target toxicity.

Conclusion and Future Directions

This application note details a robust and efficient workflow for the discovery and initial characterization of phenoxyacetamide-based MAO inhibitors. By progressing from a sensitive high-throughput screen to detailed IC50 determination, mechanism of action studies, and essential cytotoxicity counter-screening, researchers can confidently identify potent, selective, and non-toxic lead compounds.

Validated hits from this workflow are prime candidates for subsequent studies, including:

  • Enzyme Kinetics: Detailed kinetic analysis (e.g., using Lineweaver-Burk plots) to confirm the mode of inhibition (e.g., competitive, non-competitive).[16][20]

  • In Vivo Proof-of-Concept: Evaluation in animal models of depression or Parkinson's disease to assess therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[21][22][]

This structured approach maximizes the potential for success in developing the next generation of MAO-targeted therapeutics.

References

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • MAO Inhibition Assay. (2017). Bio-protocol. Retrieved March 20, 2026, from [Link]

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  • What are MAO-A inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. (2014). PMC. Retrieved March 20, 2026, from [Link]

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  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net. Retrieved March 20, 2026, from [Link]

  • Graphvizを使ったフローチャートの作り方. (n.d.). Wondershare EdrawMax. Retrieved March 20, 2026, from [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology. Retrieved March 20, 2026, from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols. Retrieved March 20, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). ACS Pharmacology & Translational Science. Retrieved March 20, 2026, from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023, November 1). MDPI. Retrieved March 20, 2026, from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved March 20, 2026, from [Link]

  • A QSAR study of some Phenoxyacetamide derivatives as a MAO-A inhibitor. (2018, January 15). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (2018). PMC. Retrieved March 20, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 20, 2026, from [Link]

  • What are the new molecules for MAO inhibitors?. (2025, March 11). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • QSAR Studies Of Some Phenoxy Acetamide Derivatives As Selective MAO-B Inhibitors. (2024, December 17). ResearchGate. Retrieved March 20, 2026, from [Link]

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  • Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. (2025, August 10). ResearchGate. Retrieved March 20, 2026, from [Link]

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Application Note: Cell-Based Assay Workflows for Evaluating the Anticancer Potential of Substituted Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Strategic Rationale & Introduction

Substituted acetamides—including phenoxyacetamides, thiazole-acetamides, and morpholin-phenyl-acetamides—have emerged as highly versatile pharmacophores in oncology. Depending on their structural substitutions, these derivatives can act as tubulin polymerization inhibitors, PARP-1 inhibitors, or reactive oxygen species (ROS) modulators (1[1], 2[2]).

To accurately translate these compounds from chemical synthesis to lead optimization, a rigorous, multi-tiered cell-based screening strategy is required. As a Senior Application Scientist, I have designed the following workflow to transition from high-throughput cytotoxicity profiling to precise mechanistic elucidation. Every protocol detailed below is engineered as a self-validating system , ensuring that assay artifacts are caught before data is integrated into structure-activity relationship (SAR) models.

Workflow A Acetamide Library Synthesis & Prep B 2D/3D Cell Culture (e.g., HepG2, MCF-7) A->B C Primary Screening (ATP Luminescence) B->C D Hit Identification (IC50 Profiling) C->D E Secondary Screening (Mechanism of Action) D->E F Apoptosis Assay (Annexin V / Caspase) E->F G Cell Cycle Analysis (PI Flow Cytometry) E->G

Multi-tiered cell-based screening workflow for substituted acetamide derivatives.

Protocol 1: High-Throughput Viability Screening (ATP-Based Luminescence)

Causality & Rationale: When screening novel acetamide libraries, relying solely on tetrazolium reduction assays (like MTT) introduces a critical vulnerability: metabolic interference. Acetamides can induce transient metabolic shifts that alter mitochondrial oxidoreductase activity without correlating to actual cell death. Therefore, we mandate the use of ATP-dependent luminescent assays (e.g., CellTiter-Glo). ATP is a highly unstable molecule that depletes rapidly upon necrosis or apoptosis, making it a definitive, direct proxy for viable cell number (3[3]).

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., HepG2, MCF-7) at an optimized density of 5,000–10,000 cells/well in 90 µL of complete media within a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂ (4[4]).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the acetamide derivatives in DMSO. Transfer compounds to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM (final DMSO concentration strictly ≤0.5%).

  • Incubation: Incubate for 48 to 72 hours.

  • Assay Execution: Equilibrate the plate and the ATP luminescent reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Self-Validating System: Include a known positive control (e.g., Combretastatin A-4 or 5-Fluorouracil) and a vehicle control (0.5% DMSO). Calculate the Z'-factor for each plate. The protocol is only validated for hit progression if the Z'-factor is > 0.5 , ensuring the signal window is robust enough to distinguish true hits from assay noise.

Protocol 2: Mechanistic Profiling – Apoptosis & Caspase Activation

Causality & Rationale: Observing cell death is insufficient for lead optimization; we must delineate the mechanism. Substituted acetamides frequently trigger the intrinsic apoptotic cascade via mitochondrial stress and PARP-1 inhibition (1[1]). We utilize a multiplexed approach: Annexin V/PI flow cytometry captures the physical membrane dynamics (phosphatidylserine externalization), while luminescent Caspase-3/7 assays confirm the biochemical execution phase (5[5]).

Pathway Drug Acetamide Derivative Target Target Inhibition (Tubulin / PARP-1) Drug->Target Stress Mitochondrial Stress (Loss of MMP) Target->Stress CytC Cytochrome c Release Stress->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Intrinsic apoptotic signaling pathway induced by target-specific acetamide derivatives.

Step-by-Step Methodology (Annexin V/PI Flow Cytometry):

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization after 24–48 hours of acetamide treatment.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and immediately analyze via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

Self-Validating System: Use a known apoptosis inducer (e.g., Staurosporine) as a positive control. Ensure the sum of early + late apoptotic cells in the vehicle control remains <5% . If baseline apoptosis exceeds 5%, the cells were over-trypsinized or mechanically stressed during harvesting, rendering the assay invalid.

Protocol 3: Cell Cycle Arrest Analysis

Causality & Rationale: Acetamides targeting tubulin polymerization (e.g., thiazole-acetamides) will invariably stall cells in the G2/M phase, whereas PARP-1 inhibitors (e.g., phenoxyacetamides) cause accumulation in the G1/S phase due to unresolved DNA replication stress (2[2], 1[1]). High-resolution flow cytometry using Propidium Iodide (PI) allows us to map these cycle blockades stoichiometrically.

Step-by-Step Methodology:

  • Fixation: Harvest cells post-treatment, wash with PBS, and resuspend in 300 µL of cold PBS. Slowly add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently to prevent aggregation. Fix at -20°C for at least 2 hours.

  • Permeabilization & RNase Treatment: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 500 µL of PI/RNase Staining Buffer (containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubation: Incubate for 30 minutes at 37°C in the dark to ensure complete degradation of double-stranded RNA (which PI would otherwise bind to, creating false DNA content readings).

  • Acquisition: Analyze on a flow cytometer using a low flow rate to ensure a narrow coefficient of variation (CV).

Self-Validating System: The coefficient of variation (CV) for the G0/G1 peak in the vehicle control must be <5% . A wider peak indicates poor instrument alignment, incomplete RNase digestion, or cell clumping, which will obscure the S-phase quantification.

Data Presentation: Example Quantitative Metrics

To contextualize the expected outputs of these protocols, below is a synthesized data table representing the typical biological profile of highly active substituted acetamides identified in recent literature.

Compound ClassTarget Cell LinePrimary MechanismIC₅₀ (µM)Cell Cycle ArrestApoptosis Induction (vs. Control)
Phenoxyacetamide (Cmpd I)HepG2 (Liver)PARP-1 Inhibition1.43G1/S Phase24.5-fold increase[1]
Thiazole-2-acetamide (10a)PC-3 (Prostate)Tubulin Polymerization7.00G2/M PhaseCaspase-3/9 Activation[2]
Thiazole-2-acetamide (10a)MCF-7 (Breast)Tubulin Polymerization4.00G2/M PhaseCaspase-3/9 Activation[2]
Morpholin-phenyl-acetamideH1299 (Lung)ROS / JNK ActivationSensitizerS PhaseSynergistic with CPT[5]

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI / PubMed URL:1

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors Source: Frontiers URL:2

  • An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation Source: PMC - NIH URL:5

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL:3

  • Three Steps for Setting up a Drug Screening Assay Source: Bitesize Bio URL:4

Sources

Application Notes & Protocols: A Guide to Antimicrobial Screening of Novel N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. N-phenylacetamide derivatives have emerged as a promising class of compounds with demonstrated antibacterial activities.[1][2][3][4] This guide provides a comprehensive overview of the essential in vitro screening methods required to identify and characterize the antimicrobial potential of novel N-phenylacetamide derivatives, ensuring both scientific rigor and a clear path toward preclinical development.

Introduction: The Promise of N-phenylacetamide Derivatives

N-phenylacetamide and its analogues represent a versatile chemical scaffold that has shown significant antimicrobial activity against a range of pathogens.[2][4] The continuous rise of drug-resistant bacteria underscores the urgent need for new antibiotics with novel mechanisms of action.[5][6] High-throughput screening (HTS) of both natural and synthetic compound libraries is a key strategy in the initial stages of drug discovery, allowing for the rapid identification of potential antibiotic candidates.[7] This document outlines a systematic approach to the antimicrobial screening of N-phenylacetamide derivatives, from initial determination of inhibitory activity to preliminary assessment of their safety profile.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine the fundamental ability of the N-phenylacetamide derivatives to inhibit microbial growth. Two widely accepted and complementary methods are the Broth Microdilution and Agar Disk Diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This method is considered the gold standard for susceptibility testing.[9]

Serial dilutions of the N-phenylacetamide derivatives are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.

Materials:

  • N-phenylacetamide derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of each N-phenylacetamide derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as positive (inoculum only) and negative (broth only) controls, respectively.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.

For standardization and quality control, it is crucial to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][10][11]

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of a compound's antimicrobial activity.[12][13] It is a cost-effective and widely used method for screening large numbers of compounds.[14]

A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate. Paper disks impregnated with a known concentration of the N-phenylacetamide derivative are placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[15][16]

Materials:

  • N-phenylacetamide derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[13]

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of each N-phenylacetamide derivative onto the surface of the inoculated MHA plate. Gently press the disks with sterile forceps to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.

The size of the zone of inhibition provides a qualitative measure of the compound's effectiveness.[12]

Part 2: Elucidating the Mechanism of Action

Identifying a compound's mechanism of action (MOA) is a critical step in antibiotic discovery.[5] A key hurdle in advancing promising antimicrobial agents is the elucidation of the molecular mechanisms responsible for their activity.[5] Phenotypic-based screening can help categorize compounds based on the cellular processes they disrupt.[5]

Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

A standardized inoculum of bacteria is exposed to the N-phenylacetamide derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Materials:

  • N-phenylacetamide derivatives

  • CAMHB

  • Test bacterial strains

  • Sterile test tubes

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase. Dilute the culture in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add the N-phenylacetamide derivative at the desired concentrations to the bacterial suspensions. Include a growth control tube without any compound.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Membrane Integrity and Potential Assays

Many antibiotics exert their effect by disrupting the bacterial cell membrane.[6][17][18] Assays that measure membrane integrity and potential can provide insights into this potential MOA.

  • Membrane Integrity: Propidium iodide (PI) is a fluorescent dye that is excluded by cells with intact membranes. When the membrane is compromised, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.

  • Membrane Potential: Voltage-sensitive dyes, such as DiSC₃(5), can be used to monitor changes in bacterial membrane potential. Depolarization of the membrane leads to a change in the dye's fluorescence.[18]

Part 3: In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the antimicrobial compounds are effective against pathogens while exhibiting minimal toxicity to host cells.[19]

MTT Assay for Mammalian Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N-phenylacetamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the N-phenylacetamide derivatives. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[21][22][23]

LDH released into the culture medium can be quantified by a coupled enzymatic reaction. The amount of LDH released is proportional to the number of lysed cells.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison.

Table 1: Antimicrobial Activity of Novel N-phenylacetamide Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
NPA-0018321810
NPA-0021664158
NPA-0034162214
Ciprofloxacin0.50.253035

Table 2: Cytotoxicity of Novel N-phenylacetamide Derivatives against HeLa Cells

Compound IDIC₅₀ (µM)
NPA-001>100
NPA-00285
NPA-003>100
Doxorubicin0.5

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the logical progression of the screening cascade.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Safety Assessment Broth Microdilution (MIC) Broth Microdilution (MIC) Time-Kill Kinetics Time-Kill Kinetics Broth Microdilution (MIC)->Time-Kill Kinetics Active Compounds Agar Disk Diffusion Agar Disk Diffusion Membrane Integrity/Potential Membrane Integrity/Potential Time-Kill Kinetics->Membrane Integrity/Potential MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) LDH Assay LDH Assay MTT Assay (Cytotoxicity)->LDH Assay N-phenylacetamide Derivatives N-phenylacetamide Derivatives N-phenylacetamide Derivatives->Broth Microdilution (MIC) N-phenylacetamide Derivatives->Agar Disk Diffusion Active Compounds->MTT Assay (Cytotoxicity)

Caption: A streamlined workflow for the antimicrobial screening of novel compounds.

Conclusion

The methodologies outlined in this guide provide a robust framework for the initial in vitro evaluation of novel N-phenylacetamide derivatives. By systematically determining antimicrobial activity, gaining insights into the mechanism of action, and assessing preliminary safety, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). American Society for Microbiology. Retrieved March 19, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of 2-(11-oxodibenzo [b,f][12][19]thiazepin-10(11H)-yl)-N (substituted phenyl) acetamide derivatives - Academia.edu. (n.d.). Academia.edu. Retrieved March 19, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved March 19, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (n.d.). News-Medical.net. Retrieved March 19, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 19, 2026, from [Link]

  • Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved March 19, 2026, from [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.). American Chemical Society. Retrieved March 19, 2026, from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved March 19, 2026, from [Link]

  • Antibiotics with novel mechanism of action discovered - ScienceDaily. (n.d.). ScienceDaily. Retrieved March 19, 2026, from [Link]

  • Antibiotics with novel mechanism of action discovered - EurekAlert!. (n.d.). EurekAlert!. Retrieved March 19, 2026, from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 19, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (n.d.). Frontiers. Retrieved March 19, 2026, from [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (n.d.). Frontiers. Retrieved March 19, 2026, from [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology - Frontiers. (n.d.). Frontiers. Retrieved March 19, 2026, from [Link]

    • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). LibreTexts. Retrieved March 19, 2026, from [Link]

  • Disk Diffusion | MI - Microbiology. (n.d.). MI - Microbiology. Retrieved March 19, 2026, from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 19, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 19, 2026, from [Link]

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Application Note: Advanced LC-MS/MS Quantification of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scientists.

Executive Summary & Chemical Rationale

The quantification of aldehyde-containing small molecules in biological matrices presents a unique bioanalytical challenge. The target compound, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide (CAS: 552842-61-2; Formula: C₁₆H₁₄BrNO₄), features a highly reactive formyl (aldehyde) group, a methoxy-substituted bromophenoxy ring, and a phenylacetamide moiety.

In native plasma or tissue homogenates, the formyl group is biochemically unstable. It rapidly undergoes oxidation to the corresponding carboxylic acid or forms reversible/irreversible Schiff bases with the primary amines of endogenous proteins (e.g., lysine residues) [1]. Standard extraction protocols often result in severe analyte loss and poor recovery.

To circumvent this, this protocol employs a chemical derivatization strategy using Girard’s Reagent T (GirT) combined with Solid Phase Extraction (SPE) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This approach not only stabilizes the reactive aldehyde but also leverages the pre-charged quaternary ammonium group of GirT to amplify Electrospray Ionization (ESI+) sensitivity by orders of magnitude [2].

Mechanistic Insights: Designing a Self-Validating Workflow

As an Application Scientist, method development is not merely about achieving a signal; it is about understanding the causality of the molecule's behavior in the mass spectrometer and the matrix.

The Isotopic Advantage of Bromine

The presence of a single bromine atom in the target molecule provides a distinct 1:1 isotopic doublet at M (⁷⁹Br) and M+2 (⁸¹Br). We utilize this natural isotopic distribution as an internal confirmation tool. By monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopes, the ratio of the quantifier to qualifier ion serves as a continuous, self-validating check against isobaric matrix interferences. If the ⁷⁹Br/⁸¹Br peak area ratio deviates from ~1.0, matrix co-elution is immediately flagged.

Causality of Derivatization

Girard's Reagent T reacts with the formyl group of the analyte to form a stable hydrazone.

  • Mass Shift: The native compound (MW ~364.2 g/mol ) reacts with GirT (MW 132.1 g/mol ), losing water (18.0 Da), yielding a permanently charged derivative at m/z 478.3 (for ⁷⁹Br) and m/z 480.3 (for ⁸¹Br).

  • Fragmentation Logic: Under Collision-Induced Dissociation (CID), GirT derivatives characteristically lose trimethylamine (N(CH₃)₃, 59 Da) [2]. This predictable neutral loss generates highly stable product ions, providing a clean MRM transition that cuts through the biological background noise typical of phenylacetamide extractions [3].

MSMS_Logic P1 Precursor Ion (79Br) m/z 478.3+ NL Neutral Loss - N(CH3)3 (59 Da) P1->NL P2 Precursor Ion (81Br) m/z 480.3+ P2->NL F1 Quantifier Ion m/z 419.3+ NL->F1 From 79Br F2 Qualifier Ion m/z 421.3+ NL->F2 From 81Br

Fig 1. MRM fragmentation logic of the GirT-derivatized target compound.

Experimental Protocol

This protocol is designed as a self-validating system. It incorporates immediate protein quenching, internal standard (IS) tracking, and SPE wash steps to ensure the final data is free from matrix-induced ion suppression.

Reagents and Materials
  • Derivatization Reagent: Girard’s Reagent T (GirT), 100 mM in LC-MS grade Methanol containing 0.1% Formic Acid (catalyst).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C₆-phenylacetamide derivative) or a structurally similar halogenated analog.

  • Extraction Plate: Oasis HLB 96-well µElution Plate (30 µm, 2 mg/well).

Step-by-Step Sample Preparation Workflow
  • Protein Quenching (Crucial Step): To 50 µL of plasma (or urine/homogenate), immediately add 150 µL of ice-cold Acetonitrile containing the IS (50 ng/mL). Causality: Immediate solvent crash denatures proteins, stopping enzymatic degradation and preventing the aldehyde from binding to plasma proteins.

  • Centrifugation: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization: Transfer 100 µL of the clear supernatant to a clean 96-well plate. Add 50 µL of the 100 mM GirT reagent. Seal the plate and incubate at 40°C for 60 minutes. Causality: Mild heating accelerates hydrazone formation; the acidic environment catalyzes the reaction.

  • SPE Clean-up:

    • Condition: 200 µL Methanol, followed by 200 µL Water.

    • Load: Dilute the derivatized mixture with 200 µL Water and load onto the HLB plate.

    • Wash: 200 µL of 5% Methanol in Water. Causality: Removes unreacted, highly polar GirT reagent which would otherwise cause severe ion suppression in the MS source.

    • Elute: 2 × 50 µL of 100% Acetonitrile.

  • Reconstitution: Dilute the eluate with 100 µL of LC-MS grade Water prior to injection.

Workflow A Biological Sample (Plasma/Urine) B Protein Precipitation (Ice-cold MeCN + IS) A->B 50 µL C Derivatization (GirT, 40°C, 1h) B->C Supernatant D SPE Clean-up (HLB Cartridge) C->D Quench & Load E UHPLC-MS/MS (MRM Mode) D->E Elute & Inject

Fig 2. Sample preparation and LC-MS/MS workflow for aldehyde derivatization.

UHPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min; linear ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration. Total run time: 6.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Ionization: ESI Positive mode (ESI+).

Data Presentation & Method Validation

To ensure the protocol acts as a self-validating system, System Suitability Tests (SST) and Quality Control (QC) samples must meet strict bioanalytical guidelines (e.g., FDA/EMA). The quantitative data parameters expected for this method are summarized below.

Table 1: Optimized MRM Transitions
Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target (⁷⁹Br)478.3419.35025Quantifier
Target (⁸¹Br)480.3421.35025Qualifier (Isotopic)
Target (⁷⁹Br)478.3326.25035Secondary Qualifier
Internal StandardIS dependentIS dependent50OptimizedNormalization

Note: The secondary qualifier (m/z 326.2) corresponds to the cleavage of the phenylacetamide moiety (loss of aniline, 93 Da), providing structural confirmation independent of the GirT tag.

Table 2: Representative Method Validation Parameters
Validation ParameterTarget SpecificationCausality / Rationale
Linearity (R²) > 0.995 (1 - 1000 ng/mL)Ensures proportional MS response across the expected physiological concentration range.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Confirms the extraction recovery and derivatization efficiency are consistent.
Precision (% RSD) < 15% (< 20% at LLOQ)Validates the reproducibility of the automated or manual pipetting steps.
Matrix Effect (ME) 85% - 115%The SPE wash step effectively removes phospholipids, preventing ion enhancement/suppression [4].
Extraction Recovery > 80%Denaturing the proteins before derivatization prevents irreversible analyte-protein binding.

References

  • 1. Journal of Chromatography A. 2.2. Fortune Journals. 3.3. NIH / Journal of Pharmaceutical and Biomedical Analysis. 4.4. BMJ Open Respiratory Research.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of Bromo-Substituted Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating bromo-substituted organic compounds. Brominated intermediates are highly versatile electrophiles in cross-coupling and substitution reactions, but their inherent lability often leads to significant yield losses during downstream purification.

This guide synthesizes field-proven chromatographic strategies, focusing on the causality behind degradation and providing self-validating protocols to ensure high-purity isolation.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my bromo-compound degrade or debrominate during silica gel flash chromatography? Expertise & Experience: The degradation is primarily an acid-catalyzed process. Standard silica gel possesses slightly acidic silanol groups (pKa ~4.5–5.0). For sensitive substrates—particularly α -bromoketones, allylic bromides, and benzylic bromides—this localized acidity can protonate adjacent functional groups (like carbonyl oxygens), triggering enolization and the subsequent nucleophilic displacement or elimination of the bromide ion[1]. Furthermore, trace hydrobromic acid (HBr) generated as a byproduct during the upstream bromination reaction can auto-catalyze this degradation on the column if not rigorously quenched during the aqueous workup[1]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1% Triethylamine (TEA) to cap the acidic silanol sites, or switch to a neutral alumina stationary phase.

Q2: How do I separate my target bromo-compound from its debrominated byproduct? They co-elute on normal-phase TLC. Expertise & Experience: The substitution of a hydrogen atom with a bromine atom significantly increases the molecular weight and polarizability of the molecule, but it often does not drastically alter the overall dipole moment or hydrogen-bonding capability. Consequently, normal-phase silica chromatography struggles to differentiate the two species. Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation mechanism in RP-HPLC relies on hydrophobic partitioning. The highly lipophilic nature of the bromine atom significantly increases the retention time of the brominated species on a nonpolar C18 stationary phase compared to the debrominated precursor, allowing for baseline resolution[2][3].

Q3: My purified bromo-compound turns yellow or brown over time. What is happening and how do I prevent it? Expertise & Experience: A persistent yellow or brown discoloration is indicative of trace molecular bromine ( Br2​ ) release, caused by the photolytic or thermal cleavage of the labile C-Br bond[4]. Solution: During the initial workup, wash the crude organic layer with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. This acts as a chemical sponge, reducing residual electrophilic bromine to water-soluble bromide ions[4]. Post-purification, preserve the thermodynamic stability of the compound by storing it in amber glass vials under an inert atmosphere at 0–5 °C[5].

Section 2: Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Silica Gel Chromatography

Designed for acid-sensitive brominated compounds (e.g., α -bromoketones).

  • Column Preparation: Prepare a solvent mixture of your initial mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).

  • Slurry Packing: Create a slurry of silica gel (230–400 mesh) using the TEA-spiked solvent. Pour the slurry into the glass column and allow it to pack under light positive air pressure.

  • System Validation (Critical Step): Collect 5 mL of the eluent flowing from the bottom of the packed column. Spot the eluent onto a strip of wet universal pH paper.

    • Validation: The pH must read ~7.5–8.0. If the eluent is still acidic, continue flushing with the TEA-spiked solvent until the target pH is reached. This validates that the acidic silanol groups are fully deactivated.

  • Equilibration: Flush the column with 2 column volumes (CV) of the standard mobile phase (without TEA) to remove excess unbound amine, which could otherwise contaminate your final fractions.

  • Loading & Elution: Dissolve the crude bromo-compound in a minimum volume of the mobile phase, load it carefully onto the silica bed, and elute using a shallow gradient.

Protocol B: RP-HPLC Purification of Brominated Aromatics

Designed for separating brominated targets from debrominated or polybrominated impurities.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of HPLC-grade Methanol or Acetonitrile.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the C18 column[2].

  • Analytical Validation (Critical Step): Before committing to a preparative run, perform a 10 µL analytical injection using a standard C18 analytical column. Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes[2].

    • Validation: Calculate the resolution ( Rs​ ) between the debrominated impurity peak and the target bromo-compound peak. Proceed to the preparative scale only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , decrease the gradient slope (e.g., 5% increase per minute).

  • Preparative Scale-Up: Transfer the optimized gradient parameters to the preparative HPLC system. Collect fractions based on UV absorption (typically monitored at 254 nm and 280 nm)[2].

  • Lyophilization: Pool the pure fractions and remove the aqueous/organic solvent mixture via lyophilization (freeze-drying) to prevent thermal degradation of the C-Br bond during concentration.

Section 3: Data Presentation

Table 1: Comparative Analysis of Purification Techniques for Bromo-Compounds

Purification TechniqueStationary PhasePrimary Separation MechanismBest Suited ForRisk of Debromination
Normal-Phase (Standard) Acidic Silica GelPolar interactions / Hydrogen bondingHighly stable aliphatic bromidesHigh (Acid-catalyzed)
Normal-Phase (Modified) TEA-Treated SilicaPolar interactions (Neutralized surface)Acid-sensitive α -bromoketonesLow
Normal-Phase (Alternative) Neutral AluminaPolar interactions / Ion exchangeBase/Acid-sensitive bromidesLow
Reversed-Phase HPLC C18 (Octadecyl carbon)Hydrophobic partitioningSeparating bromo- vs. debromo- speciesVery Low

Section 4: Mandatory Visualization

The following decision-making workflow illustrates the logical routing for purifying a crude brominated mixture based on its physicochemical properties.

G Start Crude Brominated Mixture AcidSens Is the compound acid-sensitive? (e.g., α-bromoketones, allylic) Start->AcidSens RfCheck Do the target and debrominated byproduct co-elute on TLC? AcidSens->RfCheck No Alumina Neutral Alumina or TEA-Treated Silica AcidSens->Alumina Yes Silica Standard Silica Gel Chromatography RfCheck->Silica No (Good separation) RPHPLC Reversed-Phase HPLC (C18 Column) RfCheck->RPHPLC Yes (ΔRf < 0.1) Success Pure Bromo-Compound (Store at 0-5 °C in Amber Vial) Silica->Success Alumina->RfCheck Check Purity RPHPLC->Success

Caption: Decision-making workflow for the purification of bromo-substituted organic compounds.

Section 5: References

  • E. Selcuk, S. Mehmet Emin, et al. "Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide." RHHZ. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Autofluorescence in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, assay developers, and drug discovery professionals who are encountering anomalous data in high-throughput screening (HTS) and cell viability assays.

When screening small molecule libraries, you will inevitably encounter compounds that possess intrinsic fluorescence. If unaddressed, these autofluorescent compounds will hijack your assay's optical readout, leading to critical false positives or false negatives. This guide provides the mechanistic causality of these artifacts, diagnostic workflows, and self-validating protocols to ensure the scientific integrity of your data.

Diagnostic Workflow & Logical Mechanisms

Before troubleshooting, it is critical to understand the logical relationship between your assay reagents, the biological target, and the interfering compound. The diagrams below illustrate the mechanism of interference and the diagnostic workflow required to isolate it.

InterferenceLogic Drug Test Compound (Aromatic/Conjugated) Detector Fluorometer Readout Drug->Detector Autofluorescence (Interference) Cells Viable Cells (NADH/NADPH) Resazurin Resazurin (Non-fluorescent) Cells->Resazurin Reduces Resorufin Resorufin (Fluorescent 590nm) Resazurin->Resorufin Conversion Resorufin->Detector True Signal

Logical relationship of resazurin reduction vs. compound autofluorescence interference.

DiagnosticWorkflow Start Observe Unexpected Viability Increase? CheckControl Run Compound-Only Control (No Cells) Start->CheckControl Yes SignalHigh Is Fluorescent Signal High? CheckControl->SignalHigh Autofluorescence Diagnosis: Autofluorescence SignalHigh->Autofluorescence Yes TrueViability Diagnosis: True Proliferation SignalHigh->TrueViability No Mitigation Mitigation: 1. Subtract Background 2. Wash Cells 3. Use Luminescence Autofluorescence->Mitigation

Diagnostic workflow for identifying and mitigating autofluorescent compound interference.

Frequently Asked Questions (FAQs)

Q1: Why do small molecules interfere with fluorescent viability assays?

The Causality: Approximately 10% of compounds in standard high-throughput screening libraries possess intrinsic fluorescence[1]. These molecules typically contain highly conjugated pi-electron systems or multi-ring aromatic structures that absorb light and emit photons at longer wavelengths. If a compound's emission spectrum overlaps with the detection window of your assay's fluorophore, the fluorometer will record an artificially high signal[2]. In a viability assay, this additive signal mimics the presence of living cells, masking true cytotoxicity (a false negative for drug efficacy) or falsely suggesting cell proliferation (a false positive)[1].

Q2: Why is my Resazurin (Alamar Blue) assay showing that a known toxic drug is increasing cell viability?

The Causality: Resazurin is a dark blue, non-fluorescent dye that is reduced by the NADH/NADPH-dependent oxidoreductase activity of living cells into resorufin, a highly fluorescent pink compound (Excitation ~560 nm / Emission ~590 nm)[3]. If your test compound autofluoresces in the red/orange spectrum (around 590 nm), its signal will add to whatever small amount of resorufin is produced by the dying cells. Additionally, resazurin can interact directly with certain cell-culture media components over time, creating baseline drift that exacerbates false positives if not properly controlled[4].

Q3: How do I definitively diagnose if my compound is autofluorescent?

The Causality & Solution: You must implement a self-validating experimental design by including a "Test Compound Control" [5]. This consists of the test compound, culture medium, and the assay reagent—but no cells . If this cell-free well generates a fluorescent signal significantly higher than the vehicle-only control, the compound is autofluorescent.

Q4: Can I just subtract the background fluorescence of the compound?

The Causality: Yes, but with caveats. If the compound's autofluorescence is mild to moderate, you can subtract the signal of the "Test Compound Control" from your experimental wells. However, if the compound is highly fluorescent, the sheer magnitude of the background signal will overwhelm the biological signal (the tracer signal), destroying the dynamic range and statistical robustness (Z'-factor) of your assay[2]. In these cases, background subtraction is mathematically possible but scientifically unreliable.

Quantitative Data: Assay Interference Overlap

To troubleshoot effectively, you must match the spectral properties of your assay against the suspected interference. Below is a summary of common viability assays and their vulnerability to autofluorescence.

Assay TypeCommon ReagentExcitation / Emission (nm)Vulnerability Profile & Common Interferences
Metabolic Reduction Resazurin (Alamar Blue)560 / 590High: Vulnerable to red/orange autofluorescent compounds (e.g., anthracyclines).
Live-Cell Protease GF-AFC (CellTiter-Fluor)380-400 / 505High: Vulnerable to blue/green autofluorescent compounds (e.g., coumarin derivatives).
Membrane Integrity Propidium Iodide (PI)535 / 617Moderate: Vulnerable to red autofluorescence; requires careful washing.
ATP Quantitation CellTiter-GloN/A (Luminescence)Low: Immune to autofluorescence. Vulnerable only to luciferase inhibitors.

Experimental Protocol: Self-Validating Compound Interference Screen

If you suspect autofluorescence, do not discard your compound. Instead, run this self-validating protocol to quantify the interference and rescue your data. This protocol uses a dual-readout strategy (Fluorescence + Orthogonal Luminescence) to definitively separate optical artifacts from true biological effects.

Step 1: Plate Preparation & Seeding

  • Prepare a 96-well or 384-well opaque-walled microplate.

  • Experimental Wells: Seed cells at your optimized density in 100 µL of culture media.

  • No-Cell Controls (Background): Add 100 µL of culture media only.

  • Test Compound Controls (Interference): Add 100 µL of culture media only.

  • Incubate the plate overnight to allow cell attachment.

Step 2: Compound Treatment

  • Add the test compound to the Experimental Wells (Cells + Compound).

  • Add the exact same concentration of the test compound to the Test Compound Controls (Media + Compound).

  • Add the vehicle (e.g., DMSO) to the No-Cell Controls and an Untreated Cells Control [5].

  • Incubate for the desired treatment duration (e.g., 24–72 hours).

Step 3: Mitigation via Washing (Optional but Recommended)

  • Causality: Removing the extracellular compound eliminates the majority of the fluorescent artifact before reading.

  • Carefully aspirate the media containing the test compound.

  • Gently wash the wells twice with warm PBS.

  • Replace with fresh culture media prior to adding the viability reagent.

Step 4: Reagent Addition & Reading

  • Add the fluorescent viability reagent (e.g., Resazurin or GF-AFC) according to the manufacturer's instructions.

  • Incubate for the required time (e.g., 1–4 hours for Resazurin, 30–60 mins for GF-AFC)[3].

  • Measure fluorescence using a microplate reader at the appropriate wavelengths.

Step 5: Data Normalization & Orthogonal Validation

  • Calculate True Signal: True Fluorescence = (Experimental Well Signal) - (Test Compound Control Signal).

  • Orthogonal Check: If the calculated True Fluorescence shows high variability or a near-zero dynamic range, the assay is compromised. Immediately switch to an orthogonal, non-fluorescent assay, such as an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Luminescence does not require an excitation light source, entirely bypassing the physics of compound autofluorescence[3].

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. nih.gov. Available at:[Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. nih.gov. Available at:[Link]

  • Alamar blue reagent interacts with cell-culture media giving different fluorescence over time: potential for false positives - PubMed. nih.gov. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide and Structurally Related Phenoxyacetamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the novel compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide with other phenoxyacetamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of molecules. We will explore the potential therapeutic applications of these compounds, supported by experimental data from published literature on analogous structures, and provide detailed protocols for their evaluation.

Introduction: The Phenoxyacetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The phenoxyacetamide core is a versatile and privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The modular nature of the phenoxyacetamide structure allows for systematic modifications at three key positions: the phenoxy ring, the acetamide linker, and the N-phenyl ring. This chemical tractability enables the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.

This guide focuses on the specific analog, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide, a compound featuring a unique substitution pattern on the phenoxy ring. The presence of a bromine atom, a formyl group, and a methoxy group suggests the potential for distinct biological activities compared to other reported phenoxyacetamide derivatives. Due to the novelty of this specific compound, direct experimental data is not yet widely available in the public domain. Therefore, this guide will serve as a framework for its evaluation by comparing it to a curated set of structurally related analogs with established biological profiles.

Comparative Analysis of Phenoxyacetamide Analogs

To understand the potential of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide, we will analyze the structure-activity relationships of analogs with varying substituents. The following table summarizes the cytotoxic activity of selected phenoxyacetamide derivatives against different cancer cell lines, as reported in the literature.

Table 1: Cytotoxic Activity (IC50, µM) of Selected Phenoxyacetamide Analogs

Compound IDPhenoxy Ring SubstituentsN-Phenyl Ring SubstituentsMCF-7 (Breast Cancer)HepG2 (Liver Cancer)PC3 (Prostate Cancer)Reference
Analog 1 4-Nitro4-Chloro---[1]
Analog 2 4-MethoxyUnsubstituted---[3]
Analog 3 Unsubstituted4-Fluoro, with nitro moieties100-52[4]
Compound I Not specifiedNot specified7.431.43-[5][6]
Compound II Not specifiedNot specified-6.52-[6]
5-FU (Ref) ---5.3240[4][5][6]
Imatinib (Ref) --98-40[4]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogens, such as chlorine and fluorine, on the N-phenyl ring appears to be a common feature in many active analogs.[1][4] The bromine atom on the phenoxy ring of our target compound is therefore of significant interest. Brominated compounds have shown potent antibacterial and antibiofilm activities.[7][8]

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of a nitro group (electron-withdrawing) on the phenoxy ring in Analog 1 was found to be favorable for anticancer and anti-inflammatory activity.[1] Conversely, a methoxy group (electron-donating) is present in our target compound and in Analog 2, which was identified as a specific monoamine oxidase-A inhibitor.[3] The formyl group on the target compound is also electron-withdrawing and could contribute significantly to its biological profile.

  • Substitution Pattern: The position of the substituents on both the phenoxy and N-phenyl rings plays a crucial role in determining the activity and selectivity of these compounds.

Based on these general SAR trends, it is hypothesized that 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide may possess potent biological activity, potentially as an anticancer, antimicrobial, or enzyme-inhibiting agent. The combination of a halogen, an electron-withdrawing formyl group, and an electron-donating methoxy group on the phenoxy ring presents a unique electronic and steric profile that warrants thorough investigation.

Potential Signaling Pathways and Molecular Targets

Phenoxyacetamide derivatives have been reported to modulate various signaling pathways and interact with specific molecular targets. Understanding these interactions is crucial for elucidating the mechanism of action of novel analogs.

Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development.[9] Its dysregulation is implicated in various diseases, including cancer.[9] Notably, 2-phenoxyacetamide derivatives have been identified as inhibitors of the Wnt-depalmitoleating enzyme NOTUM.[10] NOTUM is a negative regulator of the Wnt pathway, and its inhibition can restore Wnt signaling.[10]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates NOTUM NOTUM NOTUM->Wnt Deacylates (Inactivates) GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Transcription Phenoxyacetamide Phenoxyacetamide Analog Phenoxyacetamide->NOTUM Inhibits

Figure 1: Wnt Signaling Pathway and the inhibitory action of phenoxyacetamides on NOTUM.
DOT1L-Mediated Histone Methylation

The histone methyltransferase DOT1L is another emerging target in cancer therapy.[1][11] DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1][3] Overactivity of DOT1L is linked to certain types of leukemia.[2] Phenoxyacetamide derivatives have been identified as potential DOT1L inhibitors through in silico screening.

Experimental Protocols for In Vitro Evaluation

To facilitate the direct comparison of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide with other analogs, we provide detailed protocols for key in vitro assays.

General Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives is typically achieved through a Williamson ether synthesis, followed by an amidation reaction.

Synthesis_Workflow Phenol Substituted Phenol Reaction1 Williamson Ether Synthesis Phenol->Reaction1 Chloroacetamide N-Phenyl-2-chloroacetamide Chloroacetamide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent Solvent (e.g., Acetone) Solvent->Reaction1 Intermediate 2-Phenoxy-N-phenylacetamide Intermediate Reaction1->Intermediate Modification Further Modification (e.g., on formyl group) Intermediate->Modification Final_Product Final Phenoxyacetamide Analog Intermediate->Final_Product (if no further modification) Modification->Final_Product

Figure 2: General workflow for the synthesis of phenoxyacetamide derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5 eq).

  • Addition of Chloroacetamide: Add N-phenyl-2-chloroacetamide (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux for a period determined by TLC monitoring until the starting materials are consumed.

  • Work-up: After completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired phenoxyacetamide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds.[1][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of phenoxyacetamide analogs against a specific kinase of interest.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include a no-enzyme control and a vehicle control (DMSO).

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process with incubation periods.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The phenoxyacetamide scaffold continues to be a rich source of biologically active compounds with therapeutic potential. While direct experimental data for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is not yet available, a comparative analysis of its structural features with known analogs suggests it is a promising candidate for further investigation. The unique combination of bromo, formyl, and methoxy substituents on the phenoxy ring may confer novel pharmacological properties.

The experimental protocols provided in this guide offer a clear path for the in vitro evaluation of this and other novel phenoxyacetamide derivatives. A systematic investigation of its cytotoxic, antimicrobial, and enzyme inhibitory activities is warranted. Furthermore, exploring its effects on key signaling pathways, such as the Wnt and DOT1L pathways, will be crucial in elucidating its mechanism of action and identifying potential therapeutic applications. The synthesis and biological evaluation of a focused library of analogs around this novel scaffold will undoubtedly provide valuable insights into the structure-activity relationships and pave the way for the development of new therapeutic agents.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 1-10. [Link]

  • Khan, M. A., & Akhtar, T. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(8), 1829-1865. [Link]

  • Zhao, Y., Sipthorp, J., Vecchia, L., Ruza, R. R., Jeganathan, F., Lines, G., ... & Fish, P. V. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10(4), 588-595. [Link]

  • Zhu, Q., Wang, Y., Zhang, J., & Li, Y. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Reaction Biology. (2024, July 2). A Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Wang, Y., Li, W., & Cui, J. (2023). Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Frontiers in Pharmacology, 14, 1261821. [Link]

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Chen, Y. C., Chen, Y. H., & Lu, M. C. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS omega. [Link]

  • Cho, Y. J., & Park, J. H. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules, 27(9), 2999. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 12(3), 267. [Link]

Sources

Comparative Analysis of Enzyme Inhibition by Acetamide Derivatives: A Multi-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

The acetamide pharmacophore (–CH₂–CO–NH–) is a cornerstone of modern medicinal chemistry. Its structural rigidity, metabolic stability, and dual capacity to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for designing highly selective enzyme inhibitors. In recent years, the paradigm of drug discovery has shifted from "one drug, one target" to the development of Multi-Target Directed Ligands (MTDLs). Acetamide derivatives have emerged as superior candidates in this space, particularly for neurodegenerative diseases (targeting AChE/BChE) and chronic inflammation (targeting COX-2/5-LOX).

This guide provides an objective, data-driven comparison of novel acetamide derivatives against standard clinical alternatives, supported by validated experimental protocols and mechanistic insights.

Cholinesterase Inhibition: Acetamides in Neurodegeneration

In Alzheimer's Disease (AD), the cholinergic hypothesis dictates that cognitive decline is driven by the rapid hydrolysis of acetylcholine by Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Traditional inhibitors like Donepezil and Tacrine often suffer from dose-limiting hepatotoxicity or a lack of dual-enzyme efficacy[1].

Recent structural optimizations of the acetamide scaffold have yielded compounds capable of spanning the entire active site gorge of cholinesterases, binding simultaneously to the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Performance Comparison: Acetamide Derivatives vs. Clinical Standards

We compared two novel classes of acetamide derivatives against Donepezil and Tacrine:

  • Indanone-Acetamide Derivatives: Designed to mimic Donepezil's benzylpiperidine moiety while utilizing the acetamide linker to enhance hydrogen bonding with the PAS[2][3].

  • Hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) Derivatives: Designed to maximize lipophilic interactions in the BChE pocket, utilizing halogenated phenyl rings[4][5].

Table 1: Comparative IC₅₀ Values for Cholinesterase Inhibition
Inhibitor Class / CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity ProfileReference Standard
Donepezil (Standard)20.1 ± 0.1~1419.0Highly AChE SelectiveFDA Approved
Tacrine (Standard)~190.058.0 ± 0.5BChE BiasedFDA Approved
Indanone-Acetamide (D29) 22.4 ± 0.8> 1000.0AChE SelectiveNovel Derivative
Hydrazine-bis-Acetamide (10k) 12.410.5 ± 0.2Dual AChE/BChENovel Derivative

Mechanistic Causality: Why does the Hydrazine-bis-acetamide (10k) compound exhibit such profound BChE potency (10.5 nM), outperforming Tacrine by 5.5-fold[5]? The inclusion of a 2,4-dichloro substitution on the phenoxy ring drastically increases the molecule's lipophilicity. BChE has a larger, more hydrophobic active site gorge compared to AChE. The chlorine atoms engage in robust halogen bonding and hydrophobic packing within the BChE pocket, while the central acetamide nitrogen anchors the molecule via hydrogen bonding to the catalytic triad (Ser198, His438, Glu325 in BChE).

ACHE_Pathway Substrate Acetylcholine (Neurotransmitter) Enzyme AChE / BChE Enzyme (Active Gorge) Substrate->Enzyme Enters Gorge PAS Peripheral Anionic Site (PAS) Gorge Entrance Enzyme->PAS CAS Catalytic Anionic Site (CAS) Hydrolysis Center Products Choline + Acetate CAS->Products Catalytic Cleavage PAS->CAS Inhibitor Acetamide Derivative (Dual Binding Inhibitor) Inhibitor->CAS H-Bonding (Acetamide NH) Inhibitor->PAS Pi-Pi Stacking (Aryl Rings) Inhibitor->Products Blocks Hydrolysis

Figure 1: Dual-binding mechanism of acetamide derivatives spanning the CAS and PAS of Cholinesterases.

Cyclooxygenase (COX-2) Inhibition: Acetamides in Inflammation

Selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 is critical for managing inflammation without inducing gastrointestinal toxicity. Traditional NSAIDs lack this selectivity, while coxibs (e.g., Celecoxib) carry cardiovascular risks. Acetamide derivatives are currently being engineered as mutual prodrugs and multi-target inhibitors (targeting both COX-2 and 5-LOX) to improve safety profiles[6][7].

Performance Comparison: Acetamide Conjugates vs. Celecoxib

Recent studies have evaluated Flufenamic acid-based acetamide conjugates against standard Celecoxib[7]. The acetamide linkage acts as a stable spacer that resists rapid plasma degradation while positioning the pharmacophore optimally within the COX-2 active site.

Table 2: Comparative IC₅₀ Values for COX/LOX Inhibition
Inhibitor Class / CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard)77.40.041Inactive~1887.0
Phenol-Acetamide N/A0.616N/AN/A
Flufenamate-Acetamide (14) 25.05.00.65.01

Mechanistic Causality: While Celecoxib remains the gold standard for pure COX-2 selectivity, the Flufenamate-Acetamide (14) derivative offers a superior multi-target profile by potently inhibiting 5-Lipoxygenase (5-LOX) at 0.6 µM[7]. By blocking both the COX and LOX pathways, this acetamide derivative prevents the "shunting" of arachidonic acid into leukotriene production—a common cause of NSAID-induced bronchospasm. Molecular docking confirms that the acetamide nitrogen acts as a critical hydrogen bond donor to Trp387 and Ser353 in the COX-2 active site, anchoring the molecule[8].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating acetamide derivatives.

Protocol A: Modified Ellman’s Assay for AChE/BChE Kinetics

This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion (absorbing at 412 nm).

Self-Validation System: This protocol includes a "Blank" (corrects for spontaneous ATCI hydrolysis) and a "Positive Control" (validates enzyme viability).

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the acetamide inhibitor in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation). Prepare 0.01 M DTNB and 0.075 M ATCI in the buffer.

  • Incubation Phase: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE/BChE enzyme solution (0.2 U/mL), and 20 µL of the acetamide inhibitor at varying concentrations (10⁻⁹ to 10⁻⁴ M). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical for acetamides to establish equilibrium binding at the PAS/CAS before substrate competition begins.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

Workflow Prep 1. Reagent Prep Buffer + DTNB Incubate 2. Equilibration Enzyme + Acetamide Prep->Incubate Initiate 3. Initiation Add ATCI Substrate Incubate->Initiate Read 4. Kinetic Readout Absorbance 412 nm Initiate->Read Validate 5. Validation Subtract Blank Hydrolysis Read->Validate

Figure 2: Self-validating high-throughput screening workflow for Cholinesterase inhibition.

Protocol B: COX-2 Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase component of COX-2. The enzyme converts arachidonic acid to PGG₂, which is reduced to PGH₂. This reduction is coupled to the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a blue compound.

  • Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Incubation: Add 150 µL of buffer, 10 µL of COX-2 enzyme, and 10 µL of the acetamide derivative. Incubate for 5 minutes at 25°C.

  • Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to initiate the reaction.

  • Readout: Measure absorbance at 590 nm after 5 minutes. Compare the absorbance of the inhibitor wells against the 100% initial activity (solvent vehicle) wells to calculate percent inhibition and subsequent IC₅₀.

Conclusion

Acetamide derivatives represent a highly tunable and potent class of enzyme inhibitors. As demonstrated by the experimental data, specific substitutions—such as halogenation for cholinesterase targeting or flufenamate conjugation for COX/LOX targeting—allow these molecules to match or exceed the performance of traditional clinical standards. Their ability to act as multi-target directed ligands positions the acetamide scaffold at the forefront of next-generation therapeutics for complex, multifactorial diseases.

References

  • E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. RSC Advances (2025). 4

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega (2022). 3

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. BMC Chemistry (2025). 7

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice (2023). 9

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A Head-to-Head Comparison: Benchmarking Novel Anti-Inflammatory Compounds Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, a rigorous and multi-faceted benchmarking strategy is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the anti-inflammatory effects of novel compounds against well-established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). By integrating in vitro mechanistic assays with in vivo models of inflammation, we can construct a robust profile of a candidate's potency, selectivity, and potential therapeutic window.

At the heart of most NSAID activity is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical in the arachidonic acid pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[5] The differential inhibition of these two isoforms is a crucial determinant of a drug's efficacy and side-effect profile.[5][6]

This guide will detail standardized protocols for assessing COX inhibition, measuring the suppression of inflammatory mediators in cell-based assays, and evaluating efficacy in a widely accepted in vivo model of acute inflammation. We will use Ibuprofen, Diclofenac, and Celecoxib as our benchmark NSAIDs, representing different profiles of COX inhibition.

The Arachidonic Acid Cascade: A Central Target

The inflammatory cascade is a complex series of events initiated by a stimulus, such as tissue injury or infection. A key pathway in this process is the metabolism of arachidonic acid, a fatty acid released from cell membranes by the enzyme phospholipase A2.[3][7] Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[4] NSAIDs primarily exert their effects by inhibiting the COX pathway, thereby reducing the production of prostaglandins and thromboxanes.[2]

A Cell Membrane Phospholipids B Arachidonic Acid A->B Cleavage D Cyclooxygenase (COX) Pathway B->D E Lipoxygenase (LOX) Pathway B->E C Phospholipase A2 C->B F Prostaglandins & Thromboxanes D->F COX-1 & COX-2 G Leukotrienes E->G H Inflammation, Pain, Fever F->H I Gastric Protection, Platelet Aggregation F->I G->H J NSAIDs J->D Inhibition

Caption: The Arachidonic Acid Cascade and the Site of NSAID Action.

In Vitro Evaluation: Mechanistic Insights and Potency

In vitro assays provide the foundational data for understanding a compound's mechanism of action and its direct inhibitory potential. These assays are crucial for initial screening and for establishing a rank order of potency against known standards.[8]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This cell-free enzymatic assay is the cornerstone for evaluating NSAIDs and directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.[9][10]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.[10]

  • Compound Incubation: In a 96-well plate, incubate varying concentrations of the test compound and benchmark NSAIDs (Ibuprofen, Diclofenac, Celecoxib) with the COX-1 or COX-2 enzyme for a defined period.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[10]

  • Detection: Measure the product formation using a plate reader. The signal is inversely proportional to the COX inhibitory activity of the compound.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The COX-2 selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Novel Compound X [Insert Data][Insert Data][Insert Data]
Ibuprofen ~13-18~15-31~0.4-1.2
Diclofenac ~0.1-1~0.01-0.1~10-100
Celecoxib ~5-15~0.04-0.4~30-375

Note: IC50 values can vary depending on the specific assay conditions. The provided ranges are for illustrative purposes.[12][13][14][15]

Lipopolysaccharide (LPS)-Induced Inflammatory Mediator Inhibition in Macrophages

This cell-based assay assesses the ability of a compound to suppress the production of key pro-inflammatory mediators in response to an inflammatory stimulus.[9][16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18][19]

Experimental Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.[20]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound and benchmark NSAIDs for 1-2 hours.[12]

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.[16]

  • Incubation: Incubate the plates for 18-24 hours.[12]

  • Supernatant Analysis:

    • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess assay.[9][20]

    • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

Data Presentation:

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Novel Compound X [Insert Data][Insert Data][Insert Data]
Ibuprofen [Benchmark Data][Benchmark Data][Benchmark Data]
Diclofenac [Benchmark Data][Benchmark Data][Benchmark Data]
Celecoxib [Benchmark Data][Benchmark Data][Benchmark Data]

Note: Benchmark data for this assay can be sourced from publicly available literature or generated in-house under identical experimental conditions.

A Macrophage Cell Culture (e.g., RAW 264.7) B Pre-treatment with Test Compound/NSAIDs A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (18-24 hours) C->D E Collect Supernatant D->E F Griess Assay for NO E->F G ELISA for TNF-α & IL-6 E->G H Data Analysis: IC50 Determination F->H G->H

Caption: Workflow for the LPS-Induced Mediator Inhibition Assay.

In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

While in vitro assays are essential for mechanistic understanding, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system.[21] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for the preliminary screening of anti-inflammatory drugs.[22][23][24]

Carrageenan-Induced Paw Edema in Rodents

Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[25] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandin synthesis, making it a suitable model for evaluating NSAIDs.[25]

Experimental Protocol:

  • Animal Acclimation: Acclimate rodents (rats or mice) to the experimental conditions.[24]

  • Compound Administration: Administer the test compound and benchmark NSAIDs (e.g., Ibuprofen 50 mg/kg, Diclofenac 10 mg/kg) orally or via intraperitoneal injection. A vehicle control group receives only the solvent.[26][27]

  • Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[23][26]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[26]

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.[26]

Data Presentation:

Treatment Group (Dose)% Inhibition of Paw Edema (1 hr)% Inhibition of Paw Edema (2 hr)% Inhibition of Paw Edema (3 hr)% Inhibition of Paw Edema (4 hr)
Vehicle Control 0000
Novel Compound X [Insert Data][Insert Data][Insert Data][Insert Data]
Ibuprofen (50 mg/kg) [Benchmark Data, e.g., ~20-30%][Benchmark Data, e.g., ~35-45%][Benchmark Data, e.g., ~50-60%][Benchmark Data, e.g., ~40-50%]
Diclofenac (10 mg/kg) [Benchmark Data, e.g., ~30-40%][Benchmark Data, e.g., ~45-55%][Benchmark Data, e.g., ~60-70%][Benchmark Data, e.g., ~55-65%]

Note: The percentage of inhibition can vary based on the animal strain, specific protocol, and route of administration.[12]

Conclusion: Synthesizing a Comprehensive Profile

By systematically employing this tiered approach of in vitro and in vivo assays, a comprehensive and comparative profile of a novel anti-inflammatory compound can be established. The data generated will allow for an objective assessment of its potency, mechanism of action, and preclinical efficacy relative to established NSAIDs. This evidence-based approach is critical for making informed decisions in the drug discovery and development pipeline.

References

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Open Access Journals. [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. [Link]

  • Nonsteroidal Anti-inflammatory Drugs. World Federation of Societies of Anaesthesiologists. [Link]

  • Pain Relief: How NSAIDs Work. WebMD. [Link]

  • Arachidonic acid metabolism in health and disease. National Institutes of Health. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Arachidonic Acid Pathway. This Pathway involves the release of inflammatory mediators as Prostaglandins, thromboxanes, and leukotrienes as depicted in the figure. ResearchGate. [Link]

  • What are Arachidonic acid inhibitors and how do they work?. Prisys Biotech. [Link]

  • Clarification of Arachidonic Acid Metabolic Pathway Intricacies. ACS Omega. [Link]

  • Pain, Arachidonic Acid Pathway. Memorial Sloan Kettering Cancer Center. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Anti-Inflammatory Screen. Institute for In Vitro Sciences, Inc. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Clinical Pharmacology of Diclofenac. Biomedical Journal of Scientific & Technical Research. [Link]

  • (diclofenac sodium enteric-coated tablets). U.S. Food and Drug Administration. [Link]

  • Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac. Dovepress. [Link]

  • Diclofenac. National Institutes of Health. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Cambridge University Press. [Link]

  • Celecoxib: the “need to know” for safe prescribing. bpacnz. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Institutes of Health. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]

  • LPS-Induced Cytokine Production in Human Monocytes and Macrophages. ResearchGate. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]

  • What in vivo models are used for pain studies?. Patsnap. [Link]

  • (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B) In-vivo anti-inflammatory activity of ibuprofen derivatives. ResearchGate. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by the presence of niclosamide-loaded nanoparticles. Dovepress. [Link]

  • Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. National Institutes of Health. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Institutes of Health. [Link]

  • LPS-induced cytokine production in human monocytes and macrophages. PubMed. [Link]

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Evaluating 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide: A Guide to Reversible Covalent Inhibitors vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and chemical biology, the mechanism by which an inhibitor engages its target dictates its efficacy, residence time, and safety profile. When evaluating 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide , the critical structural feature is the 4-formyl (aldehyde) group attached to the methoxyphenoxy core.

To answer the core question: This compound is a reversible covalent inhibitor.

Unlike traditional irreversible inhibitors that form permanent bonds, or non-covalent inhibitors that rely solely on weak intermolecular forces, this compound utilizes its aldehyde warhead to form a dynamic, reversible Schiff base (imine) with nucleophilic lysine residues in a target protein's active site[1]. This guide objectively compares the performance of this reversible covalent modality against alternative inhibitor classes and provides the self-validating experimental frameworks required to prove its mechanism.

Mechanistic Causality: The Chemistry of the Formyl Warhead

To understand why 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is reversible, we must examine the causality of its chemical interactions.

The 4-formyl group is an electrophile. When the inhibitor binds to its target pocket, the aldehyde is brought into close proximity with the ϵ -amino group of a specific lysine residue. The nucleophilic nitrogen of the lysine attacks the electrophilic carbonyl carbon, forming a transient carbinolamine intermediate . This intermediate rapidly dehydrates to form a Schiff base (imine) [2].

Crucially, in the aqueous environment of biological systems, imine formation is an equilibrium process. The continuous presence of water means the Schiff base is susceptible to hydrolysis. Therefore, the covalent bond can break, releasing the intact apo-protein and the unaltered inhibitor[1]. This is fundamentally different from irreversible Michael acceptors (e.g., acrylamides) which form permanent thioether bonds with cysteines that cannot be hydrolyzed under physiological conditions.

G Target Target Protein (Free Lysine -NH2) Complex Non-Covalent Encounter Complex Target->Complex k_on Inhibitor Inhibitor (4-formyl group) Inhibitor->Complex k_on Complex->Target k_off Complex->Inhibitor k_off Carbinolamine Carbinolamine Intermediate Complex->Carbinolamine Nucleophilic Attack Carbinolamine->Complex SchiffBase Schiff Base (Imine) Reversible Covalent Adduct Carbinolamine->SchiffBase Dehydration (k_inact) SchiffBase->Carbinolamine Hydrolysis (k_react)

Caption: Reversible covalent mechanism: Aldehyde warhead forms a dynamic Schiff base with target lysine.

Comparative Performance Guide

How does 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide compare to alternative inhibitor strategies? The table below synthesizes the quantitative and qualitative performance metrics across the three primary modalities.

Performance MetricReversible Covalent (Our Compound)Irreversible Covalent (Alternatives)Non-Covalent Reversible (Alternatives)
Warhead / Interaction Aldehyde (Schiff Base)[2]Michael Acceptor (Thioether)Hydrogen bonds, Van der Waals
Target Amino Acid Lysine (primarily)Cysteine (primarily)N/A (Binding pocket surface)
Target Residence Time Tunable (Minutes to Hours)Infinite (Until protein turnover)Short (Seconds to Minutes)
Off-Target Toxicity Risk Low (Reversible binding prevents permanent haptenization)High (Permanent modification can trigger immune response)Medium (Dependent on pocket homology)
Biochemical Example 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamideIbrutinib, AfatinibImatinib, Erlotinib

Strategic Insight: The aldehyde-based reversible covalent approach offers a "best of both worlds" paradigm. It achieves the high potency and extended residence time characteristic of covalent drugs, while mitigating the toxicity risks associated with permanent off-target protein labeling[1].

Self-Validating Experimental Protocols

To empirically prove that 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is a reversible covalent inhibitor, researchers must employ self-validating assay systems. The following protocols are designed with internal controls that confirm the integrity of the mechanistic readout.

Protocol 1: The Biochemical Jump-Dilution Assay

This assay differentiates between reversible and irreversible inhibition by forcing the system out of equilibrium.

  • Self-Validation Mechanism: The assay must run alongside a known non-covalent inhibitor (rapid recovery) and a known irreversible inhibitor (zero recovery). If the controls behave as expected, the gradual recovery of activity for our test compound definitively proves its reversible covalent nature.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target enzyme with 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide at a concentration of 10× its IC50​ for 60 minutes to ensure complete Schiff base formation.

  • Jump-Dilution: Rapidly dilute the Enzyme-Inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the enzyme's substrate. (This drops the free inhibitor concentration well below its IC50​ ).

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via fluorescence) over 2–4 hours.

  • Data Analysis: Fit the progress curve to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant ( koff​ ). A measurable koff​ confirms reversibility.

G Step1 1. Pre-incubation Enzyme + Inhibitor (10x IC50) Step2 2. Rapid Dilution 100-fold in Assay Buffer Step1->Step2 Step3 3. Substrate Addition Monitor Product Formation Step2->Step3 Outcome1 Activity Recovers (Reversible Covalent) Step3->Outcome1 Formyl-based (k_off > 0) Outcome2 Activity Remains Low (Irreversible Covalent) Step3->Outcome2 Acrylamide-based (k_off = 0)

Caption: Jump-dilution assay workflow to distinguish reversible from irreversible inhibition.

Protocol 2: Intact Protein Mass Spectrometry (LC-MS)

Mass spectrometry provides direct physical evidence of the covalent adduct.

  • Self-Validation Mechanism: By comparing samples under non-denaturing versus denaturing conditions, the system validates the type of covalent bond. Because imines hydrolyze in acidic/denaturing conditions, the mass shift will disappear. If the inhibitor were irreversible, the mass shift would persist regardless of denaturation.

Step-by-Step Methodology:

  • Adduct Formation: Incubate the target protein (5 µM) with the inhibitor (25 µM) for 1 hour at pH 7.4.

  • Non-Denaturing MS (Native MS): Inject the sample into a Native MS system (e.g., using ammonium acetate buffer).

    • Expected Result: Observation of a mass shift of +346.2 Da . (Calculated as the Molecular Weight of the inhibitor [364.2 Da] minus the loss of one water molecule [18.0 Da] during Schiff base dehydration).

  • Denaturing LC-MS: Inject the same sample onto a standard reverse-phase C4 column using an acidic mobile phase (0.1% Formic Acid in Acetonitrile/Water).

    • Expected Result: The acidic environment and organic solvent will hydrolyze the Schiff base. The resulting mass spectrum will show the exact mass of the unadducted apo-protein, definitively proving the covalent bond is reversible.

References

  • An update on the discovery and development of reversible covalent inhibitors National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs National Institutes of Health (NIH) / PubMed[Link]

Sources

The Halogen Effect: A Head-to-Head Comparison of Bromo- vs. Chloro-Substituted Phenoxyacetamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a time-tested approach to modulate the pharmacological profile of a lead compound. The choice between different halogens, however, is often nuanced, with subtle structural changes leading to significant differences in biological activity. This guide provides an in-depth, head-to-head comparison of bromo- and chloro-substituted phenoxyacetamides, a scaffold of growing interest for its diverse biological activities. By examining their synthesis, physicochemical properties, and antifungal efficacy, we aim to provide a data-driven framework for researchers to make informed decisions in their drug design and development endeavors.

At a Glance: Key Performance Differences

FeatureBromo-substituted PhenoxyacetamidesChloro-substituted PhenoxyacetamidesKey Takeaway
Antifungal Potency Generally exhibits higher potency with lower MIC and MFC values against various fungal strains.[1][2][3][4]Effective, but often requires higher concentrations to achieve the same level of fungal inhibition as its bromo- counterpart.For antifungal applications, the bromo-substitution appears to be the more promising avenue.
Synthetic Accessibility Readily synthesized from aniline and bromoacetyl bromide.[5]Synthesized from aniline and chloroacetyl chloride, a common and straightforward reaction.[6]Both are synthetically accessible via similar, well-established methods.
Physicochemical Properties Higher molecular weight and potentially increased lipophilicity compared to the chloro-analog.Lower molecular weight.The choice of halogen can be used to fine-tune solubility and other key drug-like properties.

The Synthetic Landscape: A Tale of Two Halides

The synthesis of both bromo- and chloro-substituted phenoxyacetamides is typically achieved through the acylation of an aniline with the corresponding haloacetyl halide. The underlying principle for both syntheses is the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acyl halide.

The choice of the acyl halide (bromoacetyl bromide vs. chloroacetyl chloride) is the primary determinant of the final product. From a reactivity standpoint, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, which can sometimes lead to faster reaction kinetics for the bromo-substituted compounds in subsequent reactions, a crucial consideration for further derivatization.[7]

Experimental Protocol: Synthesis of 2-Bromo-N-phenylacetamide

This protocol is based on a standard acylation reaction.

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a round-bottom flask.

  • Cool the solution on an ice bath.

  • Add bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane dropwise to the cooled solution.

  • Add triethylamine (0.019 mol) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. A precipitate will form.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash three times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization from ethyl acetate to yield 2-bromo-N-phenylacetamide.[5]

Experimental Protocol: Synthesis of 2-Chloro-N-phenylacetamide

This protocol utilizes a two-phase system for the acylation.

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Toluene

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve aniline (1.00 mole) in 750 mL of toluene in a suitable reaction vessel.

  • Add 750 mL of 10% NaOH solution to the toluene solution.

  • Cool the stirred mixture to 0°C.

  • Add chloroacetyl chloride (1.75 mole) dropwise over 45 minutes, maintaining the temperature below 10°C.

  • Continue stirring at room temperature for approximately one hour.

  • Collect the precipitated crystalline product by filtration.

  • Wash the product on the filter with cold toluene.

  • Dry the purified 2-chloro-N-phenylacetamide in vacuo at 60°C.[6]

Synthesis_Workflow cluster_bromo Synthesis of Bromo-substituted Phenoxyacetamide cluster_chloro Synthesis of Chloro-substituted Phenoxyacetamide Aniline_Br Aniline Reaction_Br Acylation in DCM with TEA Aniline_Br->Reaction_Br Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction_Br Purification_Br Crystallization from EtOAc Reaction_Br->Purification_Br Product_Br 2-Bromo-N-phenylacetamide Purification_Br->Product_Br Aniline_Cl Aniline Reaction_Cl Acylation in Toluene/NaOH Aniline_Cl->Reaction_Cl Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Cl Purification_Cl Filtration and Washing Reaction_Cl->Purification_Cl Product_Cl 2-Chloro-N-phenylacetamide Purification_Cl->Product_Cl

Caption: General synthetic workflows for bromo- and chloro-substituted phenoxyacetamides.

Physicochemical Properties: A Subtle Distinction

Property2-Bromo-N-phenylacetamide2-Chloro-N-phenylacetamide
CAS Number 5326-87-4[8][9]587-65-5[10]
Molecular Formula C₈H₈BrNO[8][9]C₈H₈ClNO[10]
Molecular Weight 214.06 g/mol [5]169.61 g/mol
Melting Point 131-135 °C[5]134-136 °C[6] or 136-139 °C[11]
Appearance White to light yellow powder/crystal[12]Crystalline solid[6]

The most notable difference is the molecular weight, a direct consequence of the larger atomic mass of bromine compared to chlorine. This seemingly minor difference can influence properties such as solubility, lipophilicity (logP), and crystal packing, all of which can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile. The melting points are remarkably similar, suggesting that the substitution of bromine for chlorine does not drastically alter the crystal lattice energy in this specific scaffold.

Biological Activity: A Clear Divergence in Antifungal Efficacy

The most significant distinction between bromo- and chloro-substituted phenoxyacetamides emerges in their biological activity, particularly their antifungal properties. Multiple studies have demonstrated the potent antifungal and antibiofilm activity of these compounds against various clinically relevant fungal pathogens, including fluconazole-resistant Candida species.

Antifungal Performance Data
CompoundFungal Strain(s)MIC (µg/mL)MFC (µg/mL)Source
2-Bromo-N-phenylacetamide Candida spp. (fluconazole-resistant)32 (for 87.5% of strains)64 (for 81.25% of strains)[1][2]
2-Bromo-N-phenylacetamide Candida glabrata (oral isolates)1632-64[4]
2-Chloro-N-phenylacetamide Candida albicans & C. parapsilosis (fluconazole-resistant)128 - 256512 - 1024

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The data clearly indicates that 2-bromo-N-phenylacetamide exhibits significantly greater antifungal potency than its chloro-substituted counterpart. The MIC values for the bromo-analog are consistently lower, indicating that it requires a much lower concentration to inhibit the growth of the tested fungal strains. Furthermore, the lower MFC values suggest a more potent fungicidal (killing) effect.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized version based on the broth microdilution method.

Materials:

  • Test compound (bromo- or chloro-substituted phenoxyacetamide)

  • Fungal culture (e.g., Candida albicans)

  • RPMI-1640 medium (or other suitable broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the 96-well plate using the broth medium.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density.

MIC_Workflow Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculation Add Standardized Fungal Inoculum Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks for the Drug Developer

The choice between a bromo- or chloro-substitution on the phenoxyacetamide scaffold is not arbitrary and has significant implications for the resulting compound's biological activity. While both are synthetically accessible, the experimental evidence strongly suggests that bromo-substituted phenoxyacetamides offer a considerable advantage in terms of antifungal potency .

For research teams focused on the development of novel antifungal agents, the bromo-analog represents a more promising starting point for further optimization. The enhanced activity of the bromo-compound could be attributed to several factors, including its greater lipophilicity, which may facilitate passage through the fungal cell membrane, or a more favorable interaction with the biological target. Further structure-activity relationship (SAR) studies are warranted to explore these possibilities and to optimize the antifungal profile of this promising class of compounds.

Conversely, the chloro-analog, while less potent as an antifungal, should not be entirely dismissed. In other therapeutic areas, the specific physicochemical properties conferred by the chlorine atom might be advantageous. Ultimately, the choice of halogen should be guided by a thorough understanding of the target, the desired pharmacological profile, and a robust set of comparative experimental data as outlined in this guide.

References

  • PrepChem.com. a. Preparation of 2-chloro-N-phenylacetamide. Available from: [Link]

  • Sousa, R. P. D., et al. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent.
  • de Moura Sousa, R. P., et al. (2023). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. ResearchGate. Available from: [Link]

  • Sousa, R. P. D., et al. (2023). In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-Nphenylacetamide, against invasive candidiasis isolates. ProQuest. Available from: [Link]

  • de Oliveira, N. M. C., et al. (2025). In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. ResearchGate. Available from: [Link]

  • PubChem. 2-Bromo-N-phenylacetamide. Available from: [Link]

Sources

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